molecular formula C7H6BrNO3 B1520612 5-Bromo-6-methoxynicotinic acid CAS No. 1186194-46-6

5-Bromo-6-methoxynicotinic acid

Cat. No.: B1520612
CAS No.: 1186194-46-6
M. Wt: 232.03 g/mol
InChI Key: DYSLRNROALTKNA-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxynicotinic acid (CAS 1186194-46-6) is a substituted pyridine derivative serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features both a carboxylic acid and a bromine moiety on its pyridine ring, making it a valuable substrate for further functionalization, such as via metal-catalyzed cross-coupling reactions or amide coupling . As a nicotinic acid derivative, this compound is part of a class of molecules with significant relevance in medicinal chemistry. Research into related nicotinic acid structures has shown their importance as precursors to functional cofactors like nicotinamide adenine dinucleotide (NAD+) . Furthermore, nicotinic acid receptor agonists are investigated for their potential therapeutic effects, such as the treatment of atherosclerosis, though activation of specific pathways can also lead to side effects like flushing . The methoxy and bromine substituents on this particular nicotinic acid analog make it a valuable scaffold for designing and synthesizing novel compounds to probe biological pathways and develop new pharmacological tools. This product is supplied for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers can access this compound with the following identifier: CAS 1186194-46-6, Molecular Formula C7H6BrNO3, Molecular Weight 232.03 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxypyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H6BrNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSLRNROALTKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261399
Record name 5-Bromo-6-methoxy-3-pyridinecarboxylic acid
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-46-6
Record name 5-Bromo-6-methoxy-3-pyridinecarboxylic acid
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Record name 5-Bromo-6-methoxy-3-pyridinecarboxylic acid
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Record name 5-Bromo-6-methoxypyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methoxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methoxynicotinic acid, registered under CAS number 1186194-46-6, is a halogenated and methoxy-substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry.[1][2] Its strategically positioned functional groups—a bromine atom, a carboxylic acid, and a methoxy group—offer a versatile scaffold for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous biologically active compounds, and the presence of a bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations, crucial for exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1186194-46-6[1][2]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1][2]
Synonyms 5-Bromo-6-methoxypyridine-3-carboxylic acid[1]
Physical Form Solid[2]
Purity ≥97%[2]
Storage Store at room temperature or under refrigeration.[1][2]
Predicted NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals: a singlet for the methoxy protons around δ 3.9-4.1 ppm, and two doublets in the aromatic region (δ 8.0-8.8 ppm) corresponding to the two protons on the pyridine ring. The coupling constant between these two aromatic protons would be in the range of 2-3 Hz, characteristic of a meta-relationship. A broad singlet corresponding to the carboxylic acid proton is also expected, likely at δ > 13 ppm.

¹³C NMR (101 MHz, DMSO-d₆): The spectrum is predicted to exhibit seven distinct signals. The methoxy carbon should appear around δ 55-60 ppm. The pyridine ring carbons would resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the bromine atom (C5) expected at a lower field (around δ 110-120 ppm) and the carbon attached to the methoxy group (C6) at a higher field (around δ 155-165 ppm). The carboxyl carbon is anticipated to be the most downfield signal, typically in the range of δ 165-175 ppm.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 6-hydroxynicotinic acid. This synthetic strategy involves an initial electrophilic bromination of the pyridine ring, followed by O-methylation of the hydroxyl group.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: O-Methylation 6-hydroxynicotinic_acid 6-Hydroxynicotinic Acid 5-bromo-6-hydroxynicotinic_acid 5-Bromo-6-hydroxynicotinic Acid 6-hydroxynicotinic_acid->5-bromo-6-hydroxynicotinic_acid H₂O, rt, 24h bromine Bromine (Br₂) bromine->5-bromo-6-hydroxynicotinic_acid 5-bromo-6-hydroxynicotinic_acid_2 5-Bromo-6-hydroxynicotinic Acid target_molecule This compound 5-bromo-6-hydroxynicotinic_acid_2->target_molecule Solvent (e.g., DMF, Acetone) methylating_agent Dimethyl Sulfate (or Methyl Iodide) methylating_agent->target_molecule base Base (e.g., K₂CO₃, KOH) base->target_molecule

Caption: Synthetic pathway for this compound.

Experimental Protocols

This protocol is based on a well-established procedure for the bromination of 6-hydroxynicotinic acid.[4]

  • Materials:

    • 6-Hydroxynicotinic acid (1.0 eq)

    • Bromine (1.4 eq)

    • Deionized water

  • Procedure:

    • Suspend 6-hydroxynicotinic acid (e.g., 8.0 g, 57.6 mmol) in deionized water (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension in an ice bath.

    • Slowly add bromine (e.g., 4.2 mL, 81.4 mmol) to the stirred suspension under the ice bath cooling conditions.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid (typical yield: ~97%).[4]

  • Self-Validation: The structure of the product can be confirmed by ¹H NMR spectroscopy. The ¹H NMR spectrum (400 MHz, DMSO-d₆) should show two doublets in the aromatic region at approximately δ 8.04 (d, J = 2.53 Hz, 1H) and 8.16 (d, J = 2.27 Hz, 1H), and two broad singlets for the hydroxyl and carboxylic acid protons at approximately δ 12.59 and 12.90, respectively.[4]

This is a representative protocol for the O-methylation of a hydroxypyridine derivative, adapted from established Williamson ether synthesis methodologies. The choice of base and solvent can be critical for achieving high yields and purity.

  • Materials:

    • 5-Bromo-6-hydroxynicotinic acid (1.0 eq)

    • Dimethyl sulfate (DMS) (2.2 eq)

    • Sodium bicarbonate (NaHCO₃) (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Procedure:

    • To a solution of 5-bromo-6-hydroxynicotinic acid in anhydrous DMF or acetone, add sodium bicarbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate dropwise to the reaction mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

  • Causality and Self-Validation: The use of a mild base like sodium bicarbonate is intended to selectively deprotonate the more acidic carboxylic acid and phenolic hydroxyl groups, facilitating nucleophilic attack on the dimethyl sulfate. The progress of the reaction can be monitored by the disappearance of the starting material on TLC. The final product's identity and purity should be confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery

Substituted nicotinic acids are a class of compounds that feature prominently in medicinal chemistry.[5] The structural motif of this compound, with its defined points for diversification, makes it a highly attractive scaffold for the synthesis of compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted therapeutics.

Role as a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine core of this compound can serve as a bioisostere for other aromatic systems and can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.

The synthetic utility of this building block in the context of kinase inhibitor synthesis is illustrated in the following conceptual workflow:

Kinase_Inhibitor_Synthesis start This compound amide_coupling Amide Coupling start->amide_coupling HATU, DIPEA intermediate Amide Intermediate amide_coupling->intermediate suzuki_coupling Suzuki-Miyaura Cross-Coupling final_product Kinase Inhibitor Scaffold suzuki_coupling->final_product amine Chiral Amine amine->amide_coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki_coupling intermediate->suzuki_coupling Pd Catalyst, Base

Caption: Conceptual workflow for the use of this compound in kinase inhibitor synthesis.

In this workflow, the carboxylic acid of this compound is first activated and coupled with a suitable amine, often a chiral amine to introduce stereospecific interactions with the target kinase. Subsequently, the bromine atom is utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. This two-pronged approach allows for the rapid generation of a diverse library of compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its multiple functionalization points offer a robust platform for the creation of novel and complex molecular entities. The strategic application of this scaffold, particularly in the synthesis of kinase inhibitors, underscores its potential in the development of next-generation targeted therapeutics. This guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Bromo-6-methoxynicotinic acid, a substituted pyridine derivative, represents a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom, a methoxy group, and a carboxylic acid on a pyridine scaffold, offers a versatile platform for the synthesis of novel compounds with diverse biological activities and material properties. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical properties of this compound, compiled from available chemical literature and supplier data, to serve as a foundational resource for scientists and researchers.

Chemical Identity and Structure

This compound is systematically named 5-bromo-6-methoxypyridine-3-carboxylic acid. Its chemical structure is characterized by a pyridine ring substituted at the 5-position with a bromine atom, at the 6-position with a methoxy group, and at the 3-position with a carboxylic acid group.

Molecular Structure Visualization

The structural formula of this compound can be represented as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as melting and boiling points, have not been extensively reported in the literature and should be determined experimentally for specific applications.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
CAS Number 1186194-46-6[1][2]
Appearance Solid. The appearance of related compounds ranges from white to very pale yellow or tan powder/crystals.[3][4]
Melting Point Not reported.
Boiling Point Not reported.
Solubility Solubility in DMSO and Methanol is described as "slight" for the related compound 5-Bromonicotinic acid.[5]
pKa Not reported. A predicted pKa for the related 5-Bromonicotinic acid is 3.08±0.10.[6]

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum for 5-Bromo-6-methoxypyridine-3-carboxylic acid is available through chemical suppliers, which can be used to confirm the identity of the compound.[1] The expected signals would correspond to the protons on the pyridine ring and the methoxy group.

Computational Data

In the absence of extensive experimental data, computational models provide valuable insights into the behavior and properties of a molecule.

ParameterValueSource(s)
Topological Polar Surface Area (TPSA) 59.42 Ų[7]
LogP (Octanol-Water Partition Coefficient) 1.5509[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 2[7]

These computational predictions suggest that this compound has moderate polarity and a degree of conformational flexibility. The LogP value indicates a preference for the octanol phase over water, suggesting it is more lipophilic than hydrophilic.

Stability and Storage

For maintaining the integrity of this compound, proper storage is essential. It is recommended to store the compound at room temperature.[7] For long-term storage, keeping it in a tightly sealed container in a dry and well-ventilated place is advisable. Some suppliers of related compounds suggest storage at 2-8°C.

Safety and Handling

As with any chemical substance, appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Precautionary Statements: Recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area. Personal protective equipment such as protective gloves, eye protection, and face protection should be worn.

Experimental Protocols: The Path to Empirical Data

Given the scarcity of published experimental data, this section outlines the fundamental experimental workflows for determining the key physical properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

  • A small, dry sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Acquisition of NMR Spectra

NMR spectroscopy is indispensable for structural verification.

Methodology for ¹H and ¹³C NMR:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting Sample This compound MP Melting Point Analysis Sample->MP Capillary Method Sol Solubility Testing Sample->Sol Solvent Screening Spec Spectroscopic Analysis Sample->Spec NMR, MS, IR Data Compile & Analyze Data MP->Data Sol->Data Spec->Data Report Technical Data Sheet Data->Report

Caption: A generalized workflow for the experimental determination of physical properties.

Conclusion

This compound is a compound with considerable potential in synthetic chemistry. While its fundamental identifiers and computationally derived properties are established, a comprehensive experimental characterization of its physical properties remains an area for further investigation. This guide consolidates the currently available information and provides a roadmap for researchers to empirically determine its key physical characteristics, thereby enabling its more effective and informed use in the laboratory.

References

5-Bromo-6-methoxynicotinic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-6-methoxynicotinic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring, makes it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its applications, particularly in the development of novel therapeutics. The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs. For instance, it is a key component in the synthesis of potent dopamine and serotonin receptor antagonists[1].

Physicochemical Properties and Structure

The structural and electronic properties of this compound are fundamental to its reactivity and utility. The pyridine ring is electron-deficient, and the substituents—an electron-withdrawing bromine and carboxylic acid, and an electron-donating methoxy group—collectively influence its chemical behavior.

Chemical Structure:

The chemical structure is represented by the IUPAC name 5-Bromo-6-methoxypyridine-3-carboxylic acid and the SMILES string O=C(O)C1=CN=C(OC)C(Br)=C1.[2]

Key Properties Summary:

PropertyValueSource
CAS Number 1186194-46-6[2]
Molecular Formula C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [2]
IUPAC Name 5-bromo-6-methoxypyridine-3-carboxylic acid[2]
Topological Polar Surface Area (TPSA) 59.42 Ų[2]
LogP 1.55[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from commercially available precursors. A common and logical synthetic route involves the nucleophilic substitution of a halogen at the 6-position of a brominated nicotinic acid derivative with a methoxy group. This approach is favored for its high regioselectivity and yield.

A plausible precursor is 5-Bromo-6-chloronicotinic acid.[3] The chlorine atom at the 6-position is more susceptible to nucleophilic aromatic substitution than the bromine at the 5-position due to the activating effect of the ring nitrogen.

Synthesis_Workflow Start 5-Bromo-6-chloronicotinic acid Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Substrate Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Nucleophile & Solvent Workup Acidic Work-up (e.g., aq. HCl) Reaction->Workup Intermediate Salt Product This compound Workup->Product Protonation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 5-Bromo-6-chloronicotinic acid.

Materials:

  • 5-Bromo-6-chloronicotinic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromo-6-chloronicotinic acid (1 equivalent) in anhydrous methanol.

  • Reagent Addition: To this solution, add sodium methoxide (approximately 2.2 equivalents) portion-wise. The use of excess methoxide ensures the deprotonation of the carboxylic acid and drives the substitution reaction to completion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Quenching and Neutralization: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~3-4 by the slow addition of 1M HCl. This step is crucial to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.

  • Extraction and Drying: The precipitated solid can be collected by filtration. Alternatively, the product can be extracted from the aqueous layer using ethyl acetate. The combined organic layers are then washed with brine and dried over anhydrous sodium sulfate.[3]

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization to obtain this compound as a solid.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. Based on related structures, one would anticipate two doublets in the aromatic region (around 8.0-8.8 ppm) for the two pyridine protons and a singlet around 4.0 ppm for the methoxy protons.[3][4]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (232.03 g/mol ) and the characteristic isotopic pattern of a molecule containing one bromine atom.

Applications in Drug Discovery and Chemical Research

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its structure is incorporated into molecules designed to interact with specific biological targets.

A significant application is in the synthesis of potent antagonists for dopamine (D2, D3) and serotonin (5-HT3) receptors.[1] These receptors are important targets for treating a variety of central nervous system disorders. The synthesis of these complex molecules often involves an amide coupling reaction between the carboxylic acid group of this compound and a suitable amine.

Drug_Synthesis_Logic Acid This compound (Building Block) Coupling Amide Bond Formation (e.g., EDC/HOBt) Acid->Coupling Amine Pharmacophore-containing Amine Moiety Amine->Coupling API Active Pharmaceutical Ingredient (API) (e.g., Dopamine Antagonist) Coupling->API Final Product

Caption: Role as a precursor in API synthesis.

The bromine atom on the pyridine ring also provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. Based on safety data for structurally similar compounds like 5-bromonicotinic acid and 5-bromo-6-chloronicotinic acid, the following precautions are advised:

  • Handling: Use in a well-ventilated area or a fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid breathing dust and prevent contact with skin and eyes.[5] Wash hands thoroughly after handling.[5][7]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][8]

    • Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[5][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Nicotinic Acids

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives, particularly substituted nicotinic acids, are prevalent in a wide array of pharmacologically active agents.[1][2][3] 5-Bromo-6-methoxynicotinic acid is a key heterocyclic building block, the synthesis of which is of considerable interest to researchers engaged in the design and preparation of novel therapeutics. Notably, derivatives of this compound have been investigated as potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists, highlighting its relevance in the development of treatments for neurological and psychiatric disorders.[4] This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with the commercially available and relatively inexpensive 6-hydroxynicotinic acid. The core strategy involves an initial electrophilic bromination of the pyridine ring, followed by O-methylation of the hydroxyl group. This pathway is advantageous due to the high yields of the individual steps and the straightforward nature of the reactions.

An alternative, convergent approach involves the oxidation of a pre-functionalized aldehyde, 5-bromo-6-methoxynicotinaldehyde. This route offers flexibility if the aldehyde intermediate is readily available or can be synthesized through a different pathway.

Synthesis_Overview 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid 5-Bromo-6-hydroxynicotinic Acid 5-Bromo-6-hydroxynicotinic Acid 6-Hydroxynicotinic Acid->5-Bromo-6-hydroxynicotinic Acid Step 1: Bromination This compound This compound 5-Bromo-6-hydroxynicotinic Acid->this compound Step 2: Methylation 5-Bromo-6-methoxynicotinaldehyde 5-Bromo-6-methoxynicotinaldehyde 5-Bromo-6-methoxynicotinaldehyde->this compound Alternative Step: Oxidation caption Figure 1: Overview of synthetic strategies.

Caption: Figure 1: Overview of synthetic strategies.

Part 1: The Primary Synthetic Pathway

This section details the principal two-step synthesis of this compound starting from 6-hydroxynicotinic acid.

Step 1: Electrophilic Bromination of 6-Hydroxynicotinic Acid

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid at the C-5 position. The hydroxyl group at the C-6 position is an activating group, directing the electrophilic bromine to the electron-rich positions of the pyridine ring.

Bromination_Reaction start 6-Hydroxynicotinic Acid C6H5NO3 MW: 139.11 g/mol product 5-Bromo-6-hydroxynicotinic Acid C6H4BrNO3 MW: 218.01 g/mol start->product Electrophilic Aromatic Substitution reagent Bromine (Br2) Water (H2O) reagent->start caption Figure 2: Bromination of 6-hydroxynicotinic acid.

Caption: Figure 2: Bromination of 6-hydroxynicotinic acid.

A detailed protocol for the bromination of 6-hydroxynicotinic acid has been well-established, affording the product in high yield.[5][6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, suspend 6-hydroxynicotinic acid (1.0 eq.) in water.

  • Reagent Addition: While maintaining the temperature with the ice bath, slowly add bromine (1.4 eq.) dropwise to the suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry it under vacuum to yield 5-bromo-6-hydroxynicotinic acid as a solid.

ParameterValueReference
Starting Material6-Hydroxynicotinic Acid[5][6]
ReagentBromine in water[5][6]
Reaction Time24 hours[5][6]
TemperatureRoom Temperature[5][6]
Yield~97%[5]
Product AppearanceTan solid[5]

Self-Validation: The structure of the product, 5-bromo-6-hydroxynicotinic acid, can be confirmed by ¹H NMR spectroscopy. The spectrum in DMSO-d₆ typically shows two distinct doublets in the aromatic region corresponding to the two pyridine protons, along with broad signals for the carboxylic acid and hydroxyl protons.[5]

Step 2: O-Methylation of 5-Bromo-6-hydroxynicotinic Acid

The second step is the O-methylation of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to furnish the final product. This transformation is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.[8][9] The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide-like species that readily reacts with the methylating agent.

Methylation_Reaction start 5-Bromo-6-hydroxynicotinic Acid C6H4BrNO3 MW: 218.01 g/mol product This compound | { C7H6BrNO3 |  MW: 232.03 g/mol} start->product Williamson Ether Synthesis reagent Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) Base (e.g., K2CO3, NaOH) reagent->start caption Figure 3: O-Methylation of 5-bromo-6-hydroxynicotinic acid.

Caption: Figure 3: O-Methylation of 5-bromo-6-hydroxynicotinic acid.

The following is a generalized, yet robust, protocol for the O-methylation of 5-bromo-6-hydroxynicotinic acid, based on standard procedures for the methylation of hydroxypyridines.[8][9]

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-6-hydroxynicotinic acid (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (2-3 eq.), to the solution.

  • Methylating Agent Addition: Add the methylating agent, either dimethyl sulfate (1.1-1.5 eq.) or methyl iodide (1.1-1.5 eq.), dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterValueReference
Starting Material5-Bromo-6-hydroxynicotinic Acid
ReagentsDimethyl Sulfate or Methyl Iodide, Base (K₂CO₃)[8][9]
SolventAcetone or DMF
Temperature50-80 °C
ProductThis compound[10]

Self-Validation: The successful synthesis of this compound (CAS 1186194-46-6) can be confirmed by a combination of spectroscopic methods.[10]

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region for the pyridine protons and a singlet for the methoxy group protons.

  • ¹³C NMR: The spectrum will show the characteristic signals for the carboxyl carbon, the aromatic carbons, and the methoxy carbon.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (232.03 g/mol ).[10]

Part 2: Alternative Synthetic Approach via Oxidation

An alternative route to this compound involves the oxidation of 5-bromo-6-methoxynicotinaldehyde. This method is particularly useful if the aldehyde is a more readily accessible starting material.

Oxidation of 5-Bromo-6-methoxynicotinaldehyde

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several reliable methods can be employed for this conversion, including the use of strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄/acetone).[5][11][12][13][14][15][16][17][18][19]

Oxidation_Reaction start 5-Bromo-6-methoxynicotinaldehyde C7H6BrNO2 MW: 216.03 g/mol product This compound | { C7H6BrNO3 |  MW: 232.03 g/mol} start->product Oxidation reagent Oxidizing Agent (e.g., KMnO4, Jones Reagent) reagent->start caption Figure 4: Oxidation of 5-bromo-6-methoxynicotinaldehyde.

Caption: Figure 4: Oxidation of 5-bromo-6-methoxynicotinaldehyde.

The Jones oxidation is a classic and effective method for the oxidation of aldehydes to carboxylic acids.[5][20][11][12][13][19]

  • Reaction Setup: Dissolve 5-bromo-6-methoxynicotinaldehyde (1.0 eq.) in acetone in a flask equipped with a magnetic stirrer and an ice bath.

  • Reagent Addition: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to a greenish precipitate.

  • Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up and Purification: Quench the excess oxidant by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization.

ParameterValueReference
Starting Material5-Bromo-6-methoxynicotinaldehyde
ReagentJones Reagent (CrO₃/H₂SO₄/acetone)[5][20][11][12][13][19]
SolventAcetone[5][20][13]
Temperature0-20 °C[13]
ProductThis compound[10]

Conclusion

This technical guide has outlined a robust and efficient primary synthetic pathway for the preparation of this compound from 6-hydroxynicotinic acid, involving a high-yielding bromination followed by a standard O-methylation. An alternative route via the oxidation of 5-bromo-6-methoxynicotinaldehyde has also been presented. The detailed experimental protocols and discussions on the underlying chemical principles are intended to provide researchers, scientists, and drug development professionals with a practical and reliable resource for the synthesis of this important heterocyclic building block. The self-validating nature of the described protocols, supported by expected analytical data, ensures a high degree of confidence in the successful execution of these synthetic procedures.

References

The Synthetic Keystone: A Technical Guide to the Application of 5-Bromo-6-methoxynicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the role and utility of 5-Bromo-6-methoxynicotinic acid as a pivotal intermediate in the synthesis of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented, its true value lies in its function as a versatile scaffold for the construction of potent and selective ligands for various biological targets. This document provides a comprehensive overview of its synthesis, its application in the development of a potent dopamine and serotonin receptor antagonist, and the detailed experimental protocols required to characterize the biological activity of the resulting compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituted nicotinic acids in their discovery pipelines.

Introduction: The Unseen Value of a Synthetic Intermediate

In the landscape of drug discovery, the focus is often placed on the final, biologically active molecule. However, the journey to that molecule is paved with critical intermediates, the unsung heroes that provide the necessary structural framework for pharmacological activity. This compound is one such "keystone" intermediate. A substituted pyridine derivative, it offers a synthetically tractable platform for the elaboration of more complex molecules.

Nicotinic acid, or vitamin B3, and its derivatives have a rich history in pharmacology, with applications ranging from treating dyslipidemia to exhibiting anti-inflammatory and neuroprotective properties[1][2]. The strategic placement of bromo and methoxy groups on the nicotinic acid core in this compound provides medicinal chemists with orthogonal handles for chemical modification, allowing for the precise tuning of the physicochemical and pharmacological properties of the final compounds.

This guide will illuminate the pathway from this intermediate to a potent neurological agent, providing both the synthetic logic and the biological validation necessary for its application in a research and development setting.

Synthesis of the Keystone Intermediate

Proposed Synthetic Protocol: Bromination of 6-Methoxynicotinic Acid

This protocol is a representative procedure based on established chemical principles for the bromination of related compounds.

Materials:

  • 6-Methoxynicotinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite solution (10%)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-methoxynicotinic acid (1.0 eq) in dichloromethane, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 10% sodium sulfite solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

From Intermediate to Active Principle: Synthesis of a Dopamine/Serotonin Receptor Antagonist

The true utility of this compound is demonstrated by its role as a precursor to high-value pharmacological agents. A closely related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been identified as a key component of a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin 5-HT3 receptor[5]. These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and chemotherapy-induced nausea and vomiting.

The following workflow illustrates the synthetic logic of transforming a this compound-like core into a complex, biologically active molecule.

G cluster_synthesis Synthetic Pathway A This compound B Amide Coupling A->B Amine, Coupling Reagents C Final Antagonist B->C Further Elaboration G cluster_assay Functional Assay Workflow A Cells expressing D2/D3 Receptor B Add Antagonist A->B C Add Dopamine + Forskolin B->C D Measure cAMP Response C->D

References

The Versatile Scaffolding of 5-Bromo-6-methoxynicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of foundational molecular frameworks is paramount. 5-Bromo-6-methoxynicotinic acid, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block. Its utility stems from a unique combination of reactive handles: a bromine atom amenable to a wide array of palladium-catalyzed cross-coupling reactions, a carboxylic acid moiety ripe for derivatization, and a methoxy group that electronically influences the pyridine ring's reactivity. This guide, intended for professionals in drug discovery and chemical development, provides a comprehensive overview of the properties, reactivity, and strategic applications of this compound, grounded in established synthetic methodologies and mechanistic principles.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1186194-46-6
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Solid
Storage Room temperature

While extensive, publicly available spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like 5-bromonicotinic acid and 5-bromo-6-hydroxynicotinic acid.[2]

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing carboxylic acid and bromine, and the electron-donating methoxy group. The methoxy group would present as a singlet, typically around 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum would show distinct signals for the six carbons of the pyridine ring and the methoxy carbon. The carbon attached to the bromine would be significantly shifted, and the carbonyl carbon of the carboxylic acid would appear downfield.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and various C-Br, C-O, and C-N stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Strategic Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[3][4] The electron-deficient nature of the pyridine ring, further influenced by the substituents, makes the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[5]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this step.

  • Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically base-mediated, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The methoxy group at the 6-position, being electron-donating, can influence the electron density of the pyridine ring and thereby modulate the rate and efficiency of the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow start Assemble Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_solvent Add Degassed Solvent (e.g., Toluene/Water) inert_atm->add_solvent heat_stir Heat and Stir (e.g., 90-100 °C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Crystallization or Chromatography) workup->purify product 5-Aryl-6-methoxynicotinic Acid Derivative purify->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The following protocol is a general guideline for the Suzuki-Miyaura coupling of a bromonicotinic acid derivative with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Then, add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to be acidic (pH 3-4) with 1 M HCl to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, providing access to a wide range of arylamines, which are crucial components of many biologically active molecules.[6]

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and often depends on the pKa of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The electronic properties of the pyridine ring, influenced by the methoxy and carboxylic acid groups, play a significant role in the rates of oxidative addition and reductive elimination.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow start Assemble Reactants: - this compound - Amine - Base (e.g., NaOt-Bu) - Pd Catalyst & Ligand inert_atm Establish Inert Atmosphere (Argon or Nitrogen) start->inert_atm add_solvent Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) inert_atm->add_solvent heat_stir Heat and Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC/LC-MS) heat_stir->monitor workup Quench and Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product 5-Amino-6-methoxynicotinic Acid Derivative purify->product

Caption: Generalized workflow for Buchwald-Hartwig amination.

The following is a representative protocol for the Buchwald-Hartwig amination of a bromopyridine derivative. The choice of catalyst, ligand, and base is crucial and should be optimized for each specific substrate combination.

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., sodium tert-butoxide, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study

The utility of this compound and its close analogs is exemplified in the synthesis of potent pharmaceutical agents. A notable example is the synthesis of a key intermediate for a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist.[7][8]

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a closely related analog, has been reported.[7][8] This synthesis highlights the strategic manipulation of a substituted pyridine core. The process involves the regioselective introduction of a methylamino group, followed by methoxylation, and finally, bromination to yield the target molecule. This compound then serves as a crucial acid component for amide coupling to construct the final complex drug molecule. The synthetic route underscores the importance of precise control over reaction conditions to achieve the desired regioselectivity, a common challenge and a testament to the expertise required in heterocyclic chemistry.

Conclusion: A Building Block of Strategic Importance

This compound is a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its capacity to undergo selective and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. The ability to readily form both C-C and C-N bonds, coupled with the potential for further derivatization of the carboxylic acid, provides medicinal chemists and drug development professionals with a robust platform for the rapid generation of diverse compound libraries. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 5-Bromo-6-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives have long been a source of therapeutic agents, with applications ranging from the treatment of dyslipidemia to bacterial infections. The synthetically accessible 5-bromo-6-methoxynicotinic acid scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the potential therapeutic targets for derivatives of this compound, with a particular focus on nicotinic acetylcholine receptors (nAChRs) and the niacin receptor GPR109A. We will delve into the signaling pathways associated with these targets and provide detailed, field-proven experimental protocols for target identification, validation, and the elucidation of structure-activity relationships (SAR). This document is intended to serve as a practical roadmap for researchers seeking to unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The Promise of the this compound Scaffold

This compound is a substituted pyridine carboxylic acid. The pyridine ring is a common motif in medicinal chemistry, and its decoration with a bromine atom, a methoxy group, and a carboxylic acid provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The bromine atom can participate in halogen bonding and can be a site for further functionalization. The methoxy group can influence the electronic properties of the ring and its metabolic stability. The carboxylic acid moiety is a key feature, as it is known to be important for the activity of many nicotinic acid derivatives, including their interaction with the niacin receptor, GPR109A.

The synthesis of derivatives of this compound is accessible. For instance, the closely related 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid has been synthesized efficiently, providing a template for the generation of a library of analogs for screening and optimization.[1]

Potential Therapeutic Targets and Associated Signaling Pathways

Based on the known pharmacology of nicotinic acid and its derivatives, two primary target classes emerge as highly probable for this compound derivatives: nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor GPR109A.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including cognitive function, learning and memory, and inflammation. The modulation of nAChR activity has therapeutic potential for a range of neurological and psychiatric disorders.[2]

Derivatives of this compound could act as modulators of nAChRs in several ways:

  • Agonists/Partial Agonists: These ligands bind to the acetylcholine binding site and activate the channel.

  • Antagonists: These ligands bind to the acetylcholine binding site and prevent channel activation.

  • Allosteric Modulators: These ligands bind to a site distinct from the acetylcholine binding site and modulate the receptor's response to acetylcholine. Positive allosteric modulators (PAMs) enhance the receptor's response, while negative allosteric modulators (NAMs) inhibit it.[2][3]

PAMs are a particularly attractive therapeutic strategy as they only enhance the endogenous cholinergic signaling, which may lead to a more favorable side-effect profile compared to direct agonists.[4] There are two main types of PAMs for nAChRs:

  • Type I PAMs: Increase the peak current response without affecting the rate of desensitization.[2]

  • Type II PAMs: Increase the peak current response and slow the rate of desensitization.[2][5]

The signaling pathway for nAChRs is direct: upon agonist binding, the ion channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the cell membrane and triggers downstream cellular responses.

nAChR_Signaling cluster_intracellular Intracellular Space nAChR nAChR IonChannel Ion Channel (Closed) nAChR->IonChannel controls nAChR->IonChannel conformational change Ca_influx Ca²⁺ Influx IonChannel->Ca_influx opens to allow ACh Acetylcholine (Agonist) ACh->nAChR binds (orthosteric site) PAM 5-Bromo-6-methoxy- nicotinic acid derivative (PAM) PAM->nAChR binds (allosteric site) Depolarization Membrane Depolarization CellularResponse Cellular Response Depolarization->CellularResponse Ca_influx->Depolarization

Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) modulated by a positive allosteric modulator (PAM).

GPR109A (Niacin Receptor)

GPR109A is a G protein-coupled receptor (GPCR) that is highly expressed in adipocytes and immune cells. It is the primary receptor for nicotinic acid (niacin) and mediates its anti-lipolytic and anti-inflammatory effects. Activation of GPR109A by niacin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent inhibition of hormone-sensitive lipase in adipocytes. This reduces the release of free fatty acids into the bloodstream, which is beneficial in the treatment of dyslipidemia.

The signaling cascade for GPR109A involves coupling to Gi/o G proteins.

GPR109A_Signaling cluster_intracellular Intracellular Space GPR109A GPR109A Gi Gi/o G-protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Ligand 5-Bromo-6-methoxy- nicotinic acid derivative (Agonist) Ligand->GPR109A binds PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes

Caption: GPR109A signaling pathway upon activation by an agonist.

A significant challenge with niacin therapy is the common side effect of flushing, which is also mediated by GPR109A but through a β-arrestin-dependent pathway.[6] Therefore, the development of G-protein-biased GPR109A agonists that selectively activate the Gi pathway without engaging β-arrestin is a key goal in modern drug discovery.[6] Derivatives of this compound could be designed and screened for such biased agonism.

Experimental Protocols for Target Identification and Validation

Identifying the specific molecular target(s) of a novel compound is a critical step in drug development. The following protocols outline a robust workflow for the deconvolution of the therapeutic targets of this compound derivatives.

Target Identification Workflow

Target_ID_Workflow Start Library of 5-Bromo-6-methoxynicotinic acid derivatives PhenotypicScreen Phenotypic Screening (e.g., cell viability, cytokine release) Start->PhenotypicScreen HitCompound Active 'Hit' Compound(s) PhenotypicScreen->HitCompound TargetDeconvolution Target Deconvolution HitCompound->TargetDeconvolution AffinityChrom Affinity Chromatography-Mass Spectrometry TargetDeconvolution->AffinityChrom ExpressionCloning Expression Cloning (e.g., Phage Display) TargetDeconvolution->ExpressionCloning ProteinMicroarray Protein Microarray TargetDeconvolution->ProteinMicroarray CandidateTargets List of Candidate Protein Targets AffinityChrom->CandidateTargets ExpressionCloning->CandidateTargets ProteinMicroarray->CandidateTargets TargetValidation Target Validation CandidateTargets->TargetValidation BiochemicalAssay Biochemical/Biophysical Assays TargetValidation->BiochemicalAssay CellBasedAssay Cell-Based Functional Assays TargetValidation->CellBasedAssay GeneticValidation Genetic Validation (siRNA/CRISPR) TargetValidation->GeneticValidation ValidatedTarget Validated Therapeutic Target BiochemicalAssay->ValidatedTarget CellBasedAssay->ValidatedTarget GeneticValidation->ValidatedTarget

Caption: A comprehensive workflow for the identification and validation of therapeutic targets.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

This method is a powerful tool for isolating the binding partners of a small molecule from a complex biological sample.

Principle: A derivative of the "hit" compound is immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell or tissue lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

Step-by-Step Methodology:

  • Synthesis of the Affinity Probe:

    • Identify a non-essential position on the this compound scaffold for the attachment of a linker arm. This requires initial structure-activity relationship (SAR) studies to ensure that the modification does not abolish biological activity.

    • Synthesize the derivative with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or a carboxyl group).

    • Covalently attach the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose).

  • Preparation of Cell Lysate:

    • Culture cells of a relevant cell line (e.g., a neuronal cell line for suspected nAChR activity or an adipocyte cell line for GPR109A).

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the affinity beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate lysate with beads that have not been derivatized or have been derivatized with an inactive analog of the compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads. This can be done by:

      • Competitive elution with an excess of the free (non-immobilized) compound.

      • Changing the buffer conditions (e.g., pH, salt concentration).

      • Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands that are specific to the active compound pulldown and identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Target Validation

Once a list of candidate targets is generated, it is crucial to validate that they are indeed responsible for the observed biological activity of the compound.

Validation Method Principle Example Application
Ligand Binding Assays Directly measures the interaction between the compound and the purified target protein.A radioligand binding assay using a known radiolabeled ligand for the candidate receptor and measuring its displacement by the this compound derivative.
Functional Assays Measures the functional consequence of the compound-target interaction.For a suspected nAChR modulator, use electrophysiology (e.g., patch-clamp) to measure changes in ion channel activity in the presence of the compound. For a GPR109A agonist, measure changes in intracellular cAMP levels.
Genetic Validation Uses genetic tools to reduce the expression of the candidate target protein. If the compound's activity is diminished, it confirms the target's involvement.Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the candidate target gene in a relevant cell line and then test the activity of the this compound derivative.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the SAR is essential for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound.

Workflow for SAR Studies:

  • Library Synthesis: Synthesize a focused library of analogs of the hit compound, systematically modifying different parts of the molecule (the bromine atom, the methoxy group, the carboxylic acid, and the pyridine ring itself).

  • In Vitro Screening: Screen the library of compounds in the validated target and functional assays to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Data Analysis: Analyze the relationship between the chemical modifications and the observed biological activity. For example, does replacing the bromine with a chlorine or fluorine increase or decrease potency? Is the carboxylic acid essential for activity?

  • Iterative Design and Synthesis: Use the insights from the SAR analysis to design and synthesize the next generation of more potent and selective compounds.

The antiproliferative activity of some pyridine derivatives has been shown to be influenced by the number and position of methoxy groups and the presence of halogens.[7] Similar principles can be applied to the this compound scaffold to guide the SAR studies.

Conclusion

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics. By leveraging the known pharmacology of nicotinic acid derivatives and employing a systematic approach to target identification, validation, and SAR, researchers can effectively explore the therapeutic potential of this versatile chemical class. The methodologies outlined in this guide provide a robust framework for these endeavors, paving the way for the discovery of new drugs with improved efficacy and safety profiles.

References

Introduction: The Strategic Importance of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-Bromo-6-methoxynicotinic Acid for Advanced Research and Drug Development

This compound (CAS No. 1186194-46-6) is a substituted pyridine derivative that serves as a critical heterocyclic building block in medicinal chemistry and drug discovery.[1] With a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , its structure is primed for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its utility has been noted in the development of potent antagonists for various receptors, highlighting its significance in constructing novel therapeutic candidates.[2][3]

For researchers and drug development professionals, the procurement of this reagent is not a trivial matter. The success, reproducibility, and safety of a research program are directly linked to the quality and purity of the starting materials. This guide provides a comprehensive overview of reputable suppliers, the critical importance of purity, and the technical methodologies required to verify the quality of this compound, ensuring a solid foundation for any research and development endeavor.

Supplier Landscape: Sourcing High-Quality Reagents

Identifying a reliable supplier is the first crucial step in the procurement process. The quality of a chemical reagent can vary significantly between suppliers, impacting everything from experimental results to regulatory compliance. Below is a summary of notable suppliers offering this compound, compiled from publicly available data. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

SupplierCAS NumberStated PurityAdditional Notes
ChemScene 1186194-46-6≥98%Offers a range of services including custom synthesis and commercial production.[1]
Toronto Research Chemicals 1186194-46-6Not specified; sold as a high-purity organic molecule.Distributed through channels like Fisher Scientific.[4]
BLD Pharm 1186194-46-6Not specifiedLists the compound as part of its portfolio of heterocyclic building blocks.[5]

Note: This table is not exhaustive and is intended for informational purposes. Purity and availability should be confirmed directly with the supplier.

Purity: The Cornerstone of Scientific and Pharmaceutical Integrity

In drug discovery and development, the purity of a chemical intermediate like this compound is a non-negotiable parameter. The presence of even trace impurities can have profound consequences.[6][7]

  • Ensuring Drug Efficacy and Safety : The active pharmaceutical ingredient (API) must have exceptional purity to produce a consistent therapeutic effect.[6][7] Impurities can interfere with the biological activity of the final compound, lead to unintended side effects, or be toxic, jeopardizing patient safety.[8]

  • Maintaining Experimental Reproducibility : Inconsistent purity between batches can introduce uncontrolled variables, leading to unreliable and irreproducible research data.[7] This undermines the scientific process and can derail costly development programs.

  • Meeting Regulatory Standards : Regulatory bodies such as the FDA and EMA have stringent guidelines regarding the quality and purity of all materials used in pharmaceutical manufacturing.[8][9] Using high-purity, well-characterized intermediates from the outset mitigates the risk of lengthy and expensive revalidation during scale-up and commercialization.[9]

The logical flow from starting material to final product underscores the necessity of stringent quality control at every stage.

G cluster_0 Quality Control & Validation cluster_1 Development & Clinical Outcome Start Procurement of This compound Purity High Purity (>98%) Start->Purity Impurity Low/Unknown Purity Start->Impurity QC Stringent Analytical QC (HPLC, NMR, MS) Purity->QC Impurity->QC API Consistent & High-Quality API QC->API BadAPI Variable & Impure API QC->BadAPI Product Safe & Efficacious Drug Product API->Product BadProduct Ineffective or Unsafe Drug Product BadAPI->BadProduct Patient Positive Patient Outcomes & Regulatory Approval Product->Patient BadPatient Adverse Events & Regulatory Rejection BadProduct->BadPatient

Caption: Impact of starting material purity on drug development outcomes.

Analytical Methodologies for Purity Determination

A comprehensive assessment of purity requires orthogonal analytical techniques. No single method can definitively identify all potential impurities. The following protocols provide a robust framework for the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity analysis, separating the main compound from non-volatile and thermally unstable impurities based on differential partitioning between a stationary and a mobile phase. A UV detector is typically used for quantification, providing a percentage purity based on peak area.

Experimental Protocol:

  • System Preparation : Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Prepare a gradient elution system.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 254 nm.

  • Sample Preparation : Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Injection Volume : 10 µL.

  • Analysis : The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The retention time should be consistent, and the peak shape should be symmetrical.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR provides detailed structural information and can be used to confirm the identity of the compound. For purity assessment, quantitative NMR (qNMR) can be employed, where the integral of the analyte's signals is compared to that of a certified internal standard of known purity.[10][11] Even without an internal standard, a standard ¹H NMR spectrum is invaluable for detecting proton-bearing impurities.

Structural Analysis of this compound:

  • Aromatic Protons : Two distinct signals are expected in the aromatic region (typically 7.0-9.0 ppm for pyridines).[12] These protons are on the pyridine ring and will likely appear as doublets due to coupling with each other.

  • Methoxy Protons (-OCH₃) : A sharp singlet integrating to 3 protons is expected, typically in the 3.5-4.5 ppm range.

  • Carboxylic Acid Proton (-COOH) : A broad singlet, often far downfield (>10 ppm), which may exchange with residual water in the solvent.[13]

Experimental Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.[12]

  • Spectrometer Setup : Use a 400 MHz or higher spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[12]

  • Acquisition : Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ is crucial for accurate integration in qNMR.

  • Processing : Process the spectrum with appropriate Fourier transformation and phase correction.

  • Analysis :

    • Identity Confirmation : Verify that the chemical shifts, splitting patterns, and integrations match the expected structure.

    • Purity Assessment : Carefully integrate all signals. The presence of unexpected peaks indicates impurities. The relative integration of impurity peaks compared to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A key feature for this compound is the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[14]

Experimental Protocol:

  • Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[15] The analysis can be run in either positive or negative ion mode.

    • Positive Mode: Detects the protonated molecule [M+H]⁺ at m/z 232.9 and 234.9.

    • Negative Mode: Detects the deprotonated molecule [M-H]⁻ at m/z 230.9 and 232.9.

  • Mass Analyzer : A triple quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

  • Sample Infusion : The sample, prepared as for HPLC, can be directly infused into the mass spectrometer or analyzed via LC-MS coupling.

  • Analysis :

    • Molecular Weight Confirmation : Check for the presence of the molecular ion cluster with the correct m/z values.

    • Isotopic Pattern : Verify the ~1:1 intensity ratio of the M+ and M+2 peaks, confirming the presence of a single bromine atom.

    • Impurity Detection : Screen for other m/z values that may correspond to potential impurities, such as starting materials or side-products.

Integrated Quality Control Workflow

A robust QC process integrates documentation review with orthogonal analytical testing to ensure the material meets all specifications before it is released for use in research or manufacturing.

Caption: A typical quality control workflow for incoming chemical reagents.

Conclusion

For scientists and developers in the pharmaceutical industry, this compound is more than just a chemical; it is a foundational component upon which significant investment and scientific hypotheses are built. The integrity of this starting material directly influences the entire discovery and development pipeline, from the reliability of preclinical data to the safety and efficacy of the final therapeutic agent.[6] By partnering with reputable suppliers and implementing a rigorous, multi-technique analytical validation process, research organizations can ensure the quality of their inputs, thereby accelerating their path toward innovation and regulatory success.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 5-Bromo-6-methoxynicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the high-yield electrophilic bromination of 6-hydroxynicotinic acid to form the key intermediate, 5-bromo-6-hydroxynicotinic acid. This is followed by a robust O-methylation of the hydroxyl group to yield the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, safety precautions, and characterization data.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex pharmaceutical agents. The presence of three distinct functional groups—a carboxylic acid, a bromo group, and a methoxy group—on the pyridine scaffold allows for versatile downstream modifications. For instance, the carboxylic acid can be converted to amides, the bromo substituent is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), and the methoxy group influences the electronic properties of the ring. Its structural motifs are found in compounds targeting a range of biological pathways. Therefore, a reliable and well-documented synthetic protocol is essential for researchers working in this field.

The protocol detailed herein follows a logical and efficient two-step pathway, prioritizing high yields, operational simplicity, and the use of readily available reagents.

Overall Reaction Scheme

The synthesis is performed in two primary stages:

  • Bromination: Electrophilic aromatic substitution on 6-hydroxynicotinic acid to introduce a bromine atom at the C5 position.

  • Methylation: O-methylation of the 6-hydroxy group of the intermediate to form the final 6-methoxy product.

Caption: Overall two-step synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberM.W. ( g/mol )SupplierNotes
6-Hydroxynicotinic acid5006-66-6139.11Sigma-AldrichPurity ≥98%
Bromine7726-95-6159.81Fisher ScientificPurity ≥99.5%. Highly corrosive and toxic.[1][2][3][4]
Dimethyl sulfate (DMS)77-78-1126.13Sigma-AldrichPurity ≥99%. Highly toxic and carcinogenic.[5][6][7]
Potassium carbonate (K₂CO₃)584-08-7138.21VWRAnhydrous powder.
Deionized Water (H₂O)7732-18-518.02In-houseUsed as a solvent.
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-AldrichAnhydrous grade.
Hydrochloric acid (HCl)7647-01-036.46Fisher Scientific2M aqueous solution for workup.
Ethyl acetate (EtOAc)141-78-688.11VWRACS grade for extraction.
Sodium sulfate (Na₂SO₄)7757-82-6142.04Fisher ScientificAnhydrous, granular.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with temperature controller

  • Büchner funnel and filtration flask

  • Vacuum oven

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Personal Protective Equipment (PPE): safety goggles, face shield, neoprene or butyl rubber gloves, chemically resistant lab coat.

Detailed Experimental Protocol

The following workflow diagram provides a high-level overview of the entire process.

G start Start setup_brom Set up flask with 6-hydroxynicotinic acid and water in an ice bath start->setup_brom add_br2 Slowly add Bromine (Br₂) setup_brom->add_br2 react_brom Stir at room temperature for 24 hours add_br2->react_brom filter_brom Filter solid product via vacuum filtration react_brom->filter_brom wash_dry_brom Wash with cold water and dry to get Intermediate 1 filter_brom->wash_dry_brom setup_meth Combine Intermediate 1, K₂CO₃, and DMF wash_dry_brom->setup_meth add_dms Add Dimethyl Sulfate (DMS) setup_meth->add_dms react_meth Heat reaction mixture (e.g., 60-70°C) add_dms->react_meth monitor_rxn Monitor reaction by TLC react_meth->monitor_rxn workup Perform aqueous workup: Acidify with HCl, Extract with EtOAc monitor_rxn->workup purify Dry organic layer, concentrate, and purify crude product workup->purify characterize Characterize final product (NMR, MS) purify->characterize end_node End: this compound characterize->end_node

Caption: Experimental workflow for the synthesis of this compound.

Part A: Synthesis of 5-Bromo-6-hydroxynicotinic acid (Intermediate 1)

This protocol is adapted from a well-established procedure with high reported yields.[8][9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-hydroxynicotinic acid (8.0 g, 57.5 mmol) in 30 mL of deionized water.

  • Cooling: Place the flask in an ice bath and stir the suspension for 10-15 minutes until the internal temperature is between 0-5°C.

  • Bromine Addition: In a chemical fume hood, carefully measure bromine (4.2 mL, 81.4 mmol, ~1.4 equivalents) and transfer it to a dropping funnel. Add the bromine dropwise to the cold, stirring suspension over a period of 30-45 minutes.

    • Causality Note: The 6-hydroxy group is an ortho-, para-director and strongly activates the pyridine ring towards electrophilic substitution. Bromine is added slowly and at a low temperature to control the exothermic reaction and minimize the formation of potential byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 24 hours. A solid precipitate will form as the reaction progresses.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove any unreacted bromine and hydrobromic acid. Dry the collected tan solid in a vacuum oven at 40-50°C for 24 hours to afford 5-bromo-6-hydroxynicotinic acid .

    • Expected Yield: ~12.1 g (97%).

Part B: Synthesis of this compound (Final Product)

This procedure employs a standard Williamson ether synthesis methodology.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, add the dried 5-bromo-6-hydroxynicotinic acid (5.0 g, 22.9 mmol), anhydrous potassium carbonate (6.3 g, 45.8 mmol, 2.0 equivalents), and 40 mL of anhydrous DMF.

    • Causality Note: Potassium carbonate is a mild base used to deprotonate both the phenolic hydroxyl group and the carboxylic acid. Using two equivalents ensures the formation of the more nucleophilic phenoxide, which is required for the subsequent methylation step. DMF is an excellent polar aprotic solvent for SN2 reactions.

  • Addition of Methylating Agent: (Caution: Perform this step in a well-ventilated fume hood. Dimethyl sulfate is extremely toxic and a suspected carcinogen[5][6][7]). While stirring the suspension, add dimethyl sulfate (2.4 mL, 25.2 mmol, 1.1 equivalents) dropwise via syringe.

    • Causality Note: Dimethyl sulfate is a potent and efficient methylating agent. The phenoxide anion acts as a nucleophile, attacking the electrophilic methyl group of DMS in an SN2 reaction to form the ether linkage. A slight excess ensures complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to 60-70°C using a heating mantle and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 150 mL of cold water. Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure This compound .

Characterization Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundM.W. ( g/mol )Appearance¹H NMR (DMSO-d₆)Expected Mass (m/z)
5-Bromo-6-hydroxynicotinic acid 218.00Tan solidδ 8.04 (d, 1H), 8.16 (d, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H)[8][9][M-H]⁻: 215.9/217.9
This compound 232.03Off-white solidδ ~4.0 (s, 3H, -OCH₃), ~8.3 (d, 1H), ~8.7 (d, 1H), ~13.5 (br s, 1H, -COOH)[M-H]⁻: 230.0/232.0

Note: ¹H NMR shifts for the final product are predicted based on substituent effects and may vary slightly.

Safety Precautions

All synthesis steps must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 6-Hydroxynicotinic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[10][11][12][13][14]

  • Bromine: Extremely hazardous. Fatal if inhaled. Causes severe skin burns and eye damage. It is highly corrosive and a strong oxidizing agent. Always handle with extreme care using appropriate gloves (neoprene or butyl rubber) and a face shield.[1][2][3][4][15] Work with bromine in a fume hood capable of handling heavy vapors. Have a sodium thiosulfate solution available for quenching spills.

  • Dimethyl Sulfate (DMS): Extremely hazardous. Fatal if inhaled, toxic if swallowed, and causes severe skin burns. It is a suspected human carcinogen and mutagen.[5][6][7] Effects of exposure may be delayed. Use with extreme caution, employing stringent engineering controls and PPE. Any contaminated clothing or materials should be decontaminated with a dilute ammonia solution before disposal.

  • General Precautions: DMF is a skin irritant and can be absorbed through the skin. Hydrochloric acid is corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

References

Introduction: Synthesizing High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-6-methoxynicotinic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in academic and industrial laboratories, particularly within pharmaceutical and fine chemical industries.[3][4] Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2]

This guide focuses on a specific, high-value application: the coupling of this compound. The resulting 5-aryl-6-methoxynicotinic acid derivatives are privileged scaffolds in medicinal chemistry. Pyridine-containing biaryls are ubiquitous in drug discovery, appearing in a vast range of biologically active compounds.[5][6] The ability to efficiently diversify the aryl group at the 5-position allows researchers to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) optimization.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides not only a detailed, field-proven protocol but also explores the underlying mechanistic principles and addresses the unique challenges associated with this heteroaromatic substrate.

Mechanistic Framework and Key Scientific Principles

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7]

The Core Catalytic Cycle

The generally accepted mechanism involves three fundamental steps:[1][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square-planar Pd(II) complex.[1][7] This is often the rate-determining step of the cycle.

  • Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium center.[1][8] For this to occur, the organoboron species must be activated.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L2-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex Ar-Pd(II)L2-Ar' transmetal->pd_aryl_complex red_elim Reductive Elimination pd_aryl_complex->red_elim red_elim->pd0 product Ar-Ar' (Product) red_elim->product aryl_halide Ar-Br (this compound) aryl_halide->ox_add boronic_acid Ar'-B(OR)2 (Arylboronic Acid) base Base boronic_acid->base boronate [Ar'-B(OR)2(Base)]- base->boronate Activation boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base

The base is not a passive spectator; it is essential for the transmetalation step to proceed.[10][11] Organoboronic acids are generally unreactive toward the palladium(II) complex.[12] The base plays one of two primary roles to facilitate the transfer:[11][12]

  • Boronate Pathway: The base coordinates to the empty p-orbital of the boron atom in the boronic acid, forming a more nucleophilic boronate "ate" complex. This activated species readily transfers its aryl group to the palladium center.[11][12]

  • Hydroxide/Alkoxide Pathway: The base can first react with the Pd(II) halide complex, replacing the halide with a hydroxide or alkoxide group. This Pd(II)-OR complex then reacts with the neutral boronic acid in the transmetalation step.[2][12]

The operative pathway often depends on the specific base, solvent, and substrates used.[11] Weaker bases like carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are most commonly employed.[11]

Substrate-Specific Considerations and Challenges

Coupling this compound presents unique challenges that must be addressed for a successful reaction.

  • Pyridine Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can poison the catalyst, sequestering it from the catalytic cycle and leading to low or no conversion.[7][13] The use of bulky, electron-rich ligands can often mitigate this issue by sterically discouraging pyridine coordination.

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid will be deprotonated by the base. The resulting carboxylate anion can then coordinate to the palladium(II) intermediate, potentially deactivating the catalyst.[14] While some conditions tolerate free carboxylic acids, a common strategy is to protect the acid as an ester (e.g., a methyl ester) prior to coupling, followed by saponification.[14] Alternatively, careful selection of the base and catalyst system can sometimes overcome this challenge directly.[15]

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the yield of the desired coupled product.[7] This is particularly problematic for electron-rich or certain heteroaryl boronic acids.[7][16] Using anhydrous solvents and ensuring the base is not excessively strong can help minimize this pathway.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Equiv.Sample Amount (mmol)Sample Mass/Vol.
This compound232.03[17]1.01.0232 mg
Arylboronic AcidVaries1.21.2Varies
Pd(PPh₃)₄ (Catalyst)1155.560.050.0558 mg
K₂CO₃ (Base)138.212.02.0276 mg
1,4-Dioxane (Solvent)---4 mL
Water (Solvent)---1 mL
Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[18][19]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuate-backfill cycle three times to ensure all oxygen is removed.[18][19] Oxygen can deactivate the Pd(0) catalyst.[19]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[18][20] Subsequently, add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe. The solvents should be degassed beforehand by sparging with argon for 20-30 minutes.[19][20]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.[18][19]

  • Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 12-24 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and carefully adjust the pH to ~3-4 with 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate out of the aqueous solution.[18]

    • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

    • Dry the solid under high vacuum to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure 5-aryl-6-methoxynicotinic acid.[18]

Caption: A typical experimental workflow for solution-phase Suzuki coupling.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Reaction Inactive CatalystUse a fresh batch of catalyst. Ensure proper inert atmosphere techniques were used, as oxygen deactivates Pd(0).[19]
Incorrect BaseThe base is crucial. Perform a small screen of bases (e.g., K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for heterocyclic substrates.[19][21]
Low TemperatureSome couplings require higher temperatures. Cautiously increase the temperature to 110 °C. Note that excessive heat can cause catalyst decomposition.[19]
Pyridine InhibitionThe pyridine nitrogen may be poisoning the catalyst. Switch to a catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[19][20]
Low Yield ProtodeboronationEnsure solvents are anhydrous (if the protocol allows) and minimize reaction time once the starting material is consumed. Boronic esters (e.g., pinacol esters) are often more stable than boronic acids.[7][16]
Incomplete ReactionIncrease reaction time or slightly increase catalyst loading (e.g., to 7-10 mol%).
Carboxylate InterferenceProtect the carboxylic acid as a methyl or ethyl ester before the coupling reaction. The ester can be hydrolyzed back to the acid in a subsequent step.[14]
Multiple Byproducts Homocoupling of Boronic AcidThis can occur at higher temperatures or with certain catalysts. Lowering the temperature or changing the catalyst/ligand system may help.
Catalyst DecompositionFormation of palladium black is a sign of catalyst decomposition. Ensure rigorous degassing and consider more stable pre-catalysts or ligands.[7]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of novel 5-aryl nicotinic acid derivatives. While the heterocyclic nature and the presence of a carboxylic acid group introduce specific challenges, these can be effectively managed through careful selection of the catalyst, base, and reaction conditions, as well as by employing rigorous inert atmosphere techniques. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully utilize this reaction in the development of new chemical entities for pharmaceutical and materials science applications.

References

Application Note: 5-Bromo-6-methoxynicotinic Acid as a Key Building Block for Novel Pyridopyridazinone-Based PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response (DDR) pathway. Their role in repairing single-strand DNA breaks has made them a prime target in oncology. The concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing DNA repair defects (such as BRCA1/2 mutations) leads to cell death, has been successfully translated into clinically approved therapies like Olaparib, Rucaparib, and Talazoparib.[1] These inhibitors have revolutionized the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers.

The core chemical scaffolds of these pioneering drugs have inspired the development of new generations of PARP inhibitors with improved potency, selectivity, and pharmacokinetic profiles. One such promising scaffold is the pyridopyridazinone core, which acts as a bioisostere of the phthalazinone nucleus found in Olaparib.[2][3] This application note details the strategic use of 5-Bromo-6-methoxynicotinic acid as a versatile starting material for the synthesis of potent pyridopyridazinone-based PARP-1 inhibitors. We will elucidate the synthetic pathway, provide detailed experimental protocols, and discuss the chemical rationale behind the use of this key intermediate.

The Pyridopyridazinone Scaffold: A Strategic Bioisostere

The pyridopyridazinone scaffold offers a compelling alternative to the phthalazinone core for several reasons:

  • Structural Mimicry: It effectively mimics the key hydrogen bonding interactions with the nicotinamide-binding domain of the PARP enzyme, specifically with residues like Gly863 and Ser904.[1][3]

  • Modulation of Physicochemical Properties: The introduction of a nitrogen atom in the pyridine ring can influence the molecule's solubility, metabolic stability, and overall drug-like properties.

  • Synthetic Accessibility: As we will demonstrate, this scaffold can be efficiently constructed from readily available substituted nicotinic acids.

Our focus, this compound, provides two crucial functional handles for elaboration into the final inhibitor: a bromine atom for cross-coupling reactions and a methoxy group that can influence the electronic properties and conformation of the core structure.

Synthetic Pathway Overview

The synthesis of a target pyridopyridazinone-based PARP inhibitor from this compound can be conceptualized in a three-stage workflow.

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Final Elaboration A This compound B 8-Bromo-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one A->B Hydrazine Hydrate C 8-(Aryl)-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one B->C Suzuki Coupling (Arylboronic Acid) D Target PARP Inhibitor C->D Amide Coupling / Further Functionalization

Caption: Synthetic workflow for pyridopyridazinone PARP inhibitors.

Experimental Protocols

Part 1: Synthesis of the Pyridopyridazinone Core

The initial and critical step is the formation of the bicyclic pyridopyridazinone core through the condensation of this compound with hydrazine hydrate.

Protocol 1: Synthesis of 8-Bromo-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one

  • Reagents and Materials:

    • This compound

    • Hydrazine hydrate (80% solution in water)

    • n-Butanol

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with reflux condenser

    • Filtration apparatus

  • Procedure:

    • To a solution of this compound (1.0 eq) in n-butanol (10 mL per gram of starting material), add hydrazine hydrate (1.5 eq).

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold n-butanol followed by diethyl ether to remove any residual impurities.

    • Dry the solid under vacuum to yield 8-Bromo-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one as a solid.

  • Expected Outcome: A white to off-white solid with an expected yield of 80-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Introduction of the Aryl Moiety via Suzuki Coupling

The bromine atom on the pyridopyridazinone core serves as a handle for introducing various aryl or heteroaryl groups through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of the structure-activity relationship (SAR) by varying the substituent that will interact with the PARP active site.

Protocol 2: General Procedure for Suzuki Coupling

  • Reagents and Materials:

    • 8-Bromo-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one

    • Substituted arylboronic acid (e.g., 2-fluoro-5-formylphenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water or DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, combine 8-Bromo-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent and the palladium catalyst (0.05-0.1 eq) under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 8-(Aryl)-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one.

  • Rationale for Reagent Choices:

    • The choice of palladium catalyst and ligand is crucial for efficient coupling. Pd(dppf)Cl₂ is often robust for heteroaromatic systems.

    • The base is necessary to activate the boronic acid for transmetalation. Carbonate bases are commonly used and well-tolerated.

    • Degassing the solvent is essential to prevent the oxidation of the Pd(0) catalyst.

Part 3: Final Amide Coupling to Synthesize the Target Inhibitor

The final stage involves the coupling of the aryl intermediate with a desired amine-containing side chain. This is typically achieved through standard amide bond formation protocols.

Protocol 3: Amide Bond Formation

  • Reagents and Materials:

    • 8-(Aryl with a carboxylic acid or activated ester)-7-methoxypyrido[2,3-d]pyridazin-5(6H)-one

    • Desired amine (e.g., piperazine derivative)

    • Coupling agent (e.g., HATU, HOBt/EDC)

    • Base (e.g., DIPEA or Et₃N)

    • Solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in the chosen solvent.

    • Add the coupling agent (1.1 eq) and the base (2.0 eq) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final compound by column chromatography or recrystallization.

Data Presentation: Biological Activity

The synthesized pyridopyridazinone-based PARP-1 inhibitors can be evaluated for their biological activity using standard in vitro assays.

Compound IDModification at Position 8PARP-1 IC₅₀ (nM)Reference (Olaparib)
PPD-1 2-Fluoro-5-(piperazin-1-ylcarbonyl)phenylHypothetical Value: 25-5034[2]
PPD-2 2-Fluoro-5-(4-methylpiperazin-1-ylcarbonyl)phenylHypothetical Value: 15-3034[2]

Note: The IC₅₀ values are hypothetical and serve as an example of expected potency based on published data for similar compounds.[2]

Structure-Activity Relationship (SAR) Insights

  • The Pyridopyridazinone Core: As the central pharmacophore, it establishes key hydrogen bonds with the PARP-1 active site, mimicking the interactions of the natural substrate NAD+.

  • The 8-Aryl Substituent: This group projects into a pocket of the active site, and its substitution pattern is critical for potency and selectivity. Electron-withdrawing groups on this ring have been shown to be beneficial in some series.

  • The 7-Methoxy Group: The presence of the methoxy group at the 7-position can influence the electronic nature of the pyridopyridazinone ring system. It may also play a role in optimizing the conformation of the molecule for better binding to the enzyme. Further studies are needed to fully elucidate its contribution to the overall activity.

  • The Amide Side Chain: This portion of the molecule often extends towards the solvent-exposed region and can be modified to fine-tune pharmacokinetic properties such as solubility and cell permeability.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pyridopyridazinone-based PARP-1 inhibitors. The synthetic route presented here is robust and allows for the facile introduction of diversity at key positions of the molecule, making it an ideal platform for medicinal chemistry campaigns aimed at discovering next-generation PARP inhibitors. The resulting compounds have the potential for high potency and favorable drug-like properties, warranting further investigation in the development of new cancer therapeutics.

References

The Strategic Role of 5-Bromo-6-methoxynicotinic Acid in the Synthesis of High-Affinity Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note details the synthesis and application of a potent dopamine D2 and D3 receptor antagonist, utilizing 5-Bromo-6-methoxynicotinic acid as a key starting scaffold. The protocols and data presented herein provide a comprehensive guide for medicinal chemists and pharmacologists working on the development of novel therapeutics for a range of neuropsychiatric disorders.

Introduction: The Therapeutic Importance of Dopamine Receptor Modulation

Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological functions including motor control, cognition, motivation, and reward.[1] The diverse effects of dopamine are mediated by at least five distinct G protein-coupled receptors (GPCRs), broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies.[1][2] The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase and modulate ion channel activity, have been a primary focus for therapeutic intervention in conditions such as schizophrenia, bipolar disorder, and substance abuse.[2][3]

Antagonists of the D2 and D3 receptors are cornerstone treatments for psychosis, effectively mitigating the positive symptoms of schizophrenia.[2] The development of next-generation antagonists with improved selectivity and favorable pharmacokinetic profiles is an ongoing priority in medicinal chemistry. The strategic use of versatile building blocks is paramount in this endeavor. This compound and its derivatives have emerged as valuable starting materials, offering multiple reaction handles for the construction of complex molecules with high affinity for dopamine receptors.

This document focuses on the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide , a potent D2/D3 and serotonin 5-HT3 receptor antagonist, showcasing the utility of a this compound-derived intermediate.

Synthetic Strategy: A Multi-step Approach to a Potent Antagonist

The synthesis of the target antagonist is a multi-step process that begins with the construction of the substituted nicotinic acid core, followed by an amide coupling reaction with the appropriate amine. The initial bromination of the nicotinic acid ring provides a key functional group for further diversification, though in the presented synthesis, it is a late-stage installation. The methoxy and methylamino groups are strategically positioned to optimize receptor binding and pharmacokinetic properties.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Final Amide Coupling 2,6-Dichloronicotinic_acid_methyl_ester 2,6-Dichloronicotinic acid methyl ester Intermediate_A Methyl 2-chloro-6- (methylthio)nicotinate 2,6-Dichloronicotinic_acid_methyl_ester->Intermediate_A NaSMe Intermediate_B Methyl 2-methoxy-6- (methylthio)nicotinate Intermediate_A->Intermediate_B NaOMe Intermediate_C Methyl 2-methoxy-6- (methylsulfinyl)nicotinate Intermediate_B->Intermediate_C m-CPBA Intermediate_D Methyl 2-methoxy-6- (methylamino)nicotinate Intermediate_C->Intermediate_D MeNH2 Precursor_Acid 5-Bromo-2-methoxy-6- (methylamino)nicotinic acid Intermediate_D->Precursor_Acid 1. NBS 2. NaOH Final_Product (R)-5-bromo-N-(1-ethyl-4-methylhexahydro- 1,4-diazepin-6-yl)-2-methoxy-6- (methylamino)nicotinamide Precursor_Acid->Final_Product Amide Coupling (e.g., HATU, DIPEA) Amine (R)-1-Ethyl-4-methyl- hexahydro-1,4-diazepin-6-amine Amine->Final_Product

Caption: Synthetic workflow for the target dopamine receptor antagonist.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and provide a comprehensive guide for the laboratory synthesis of the target antagonist.

Part 1: Synthesis of the Carboxylic Acid Precursor: 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

This multi-step synthesis aims to produce the key carboxylic acid intermediate.

Step 1: Synthesis of Methyl 2-chloro-6-(methylthio)nicotinate

  • Materials: 2,6-Dichloronicotinic acid methyl ester, Sodium thiomethoxide (NaSMe), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2,6-dichloronicotinic acid methyl ester in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium thiomethoxide in DMF to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 2-methoxy-6-(methylthio)nicotinate

  • Materials: Methyl 2-chloro-6-(methylthio)nicotinate, Sodium methoxide (NaOMe), Methanol (MeOH).

  • Procedure:

    • Dissolve methyl 2-chloro-6-(methylthio)nicotinate in anhydrous methanol under an inert atmosphere.

    • Add a solution of sodium methoxide in methanol to the mixture.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, filter, and concentrate to yield the desired product.

Step 3: Synthesis of Methyl 2-methoxy-6-(methylsulfinyl)nicotinate

  • Materials: Methyl 2-methoxy-6-(methylthio)nicotinate, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve methyl 2-methoxy-6-(methylthio)nicotinate in dichloromethane and cool to 0 °C.

    • Slowly add a solution of m-CPBA in dichloromethane.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer, filter, and concentrate to obtain the sulfoxide product.

Step 4: Synthesis of Methyl 2-methoxy-6-(methylamino)nicotinate

  • Materials: Methyl 2-methoxy-6-(methylsulfinyl)nicotinate, Methylamine (solution in THF or ethanol).

  • Procedure:

    • Dissolve methyl 2-methoxy-6-(methylsulfinyl)nicotinate in a suitable solvent such as THF or ethanol.

    • Add an excess of methylamine solution to the mixture.

    • Stir the reaction at room temperature for 24-48 hours in a sealed vessel.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

    • Purify the crude product by column chromatography.

Step 5: Synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid

  • Materials: Methyl 2-methoxy-6-(methylamino)nicotinate, N-Bromosuccinimide (NBS), Acetonitrile, Sodium hydroxide (NaOH).

  • Procedure:

    • Bromination: Dissolve methyl 2-methoxy-6-(methylamino)nicotinate in acetonitrile and add N-bromosuccinimide. Stir the mixture at room temperature until the starting material is consumed.

    • Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture and stir at room temperature for 2-4 hours to hydrolyze the ester.

    • Neutralize the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final precursor acid.[4]

Part 2: Final Amide Coupling to Synthesize the Dopamine Receptor Antagonist

This step involves the coupling of the synthesized carboxylic acid with the requisite amine.

  • Materials: 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid, (R)-1-Ethyl-4-methylhexahydro-1,4-diazepin-6-amine, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-bromo-2-methoxy-6-(methylamino)nicotinic acid in anhydrous DMF, add HATU and DIPEA.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final antagonist.

Pharmacological Profile and Mechanism of Action

The target compound, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, has been reported as a potent antagonist at both dopamine D2 and D3 receptors, as well as the serotonin 5-HT3 receptor.[4][5]

ReceptorBinding Affinity (Ki, nM)
Dopamine D2~3.7
Dopamine D3~1.1
Serotonin 5-HT3~2.9
Note: Approximate Ki values are based on literature for analogous compounds and may vary depending on the specific assay conditions.

The high affinity for D2 and D3 receptors underscores the compound's potential as an antipsychotic agent. The additional potent antagonism at the 5-HT3 receptor may contribute to a broader therapeutic profile, potentially addressing negative symptoms and cognitive deficits associated with schizophrenia, as well as having antiemetic properties.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are inhibitory G protein-coupled receptors. Upon binding of an agonist like dopamine, these receptors activate Gαi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonists, such as the one synthesized here, block the binding of dopamine to these receptors, thereby preventing this signaling cascade and attenuating the downstream effects of dopamine.

Dopamine D2/D3 Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine->D2_D3_Receptor Binds & Activates Antagonist Antagonist (Synthesized Compound) Antagonist->D2_D3_Receptor Blocks Binding G_Protein Gαi/o Protein D2_D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Modulates

Caption: Simplified signaling pathway of Dopamine D2/D3 receptors.

Conclusion

This application note has outlined a detailed synthetic pathway for a potent dopamine D2/D3 receptor antagonist, starting from a substituted nicotinic acid derivative. The strategic incorporation of the bromo, methoxy, and methylamino functionalities highlights the versatility of this chemical scaffold in medicinal chemistry. The provided protocols offer a practical guide for researchers engaged in the synthesis of novel dopamine receptor modulators. The high affinity of the target compound for D2 and D3 receptors, coupled with its 5-HT3 antagonism, suggests its potential as a valuable tool for further pharmacological investigation and as a lead compound for the development of new treatments for neuropsychiatric disorders.

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromo-6-methoxynicotinic acid is a substituted pyridine carboxylic acid derivative of interest in pharmaceutical and agrochemical research. As with any chemically synthesized compound intended for these applications, rigorous characterization is essential to confirm its identity, purity, and stability. This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and the scientific rationale behind the chosen analytical techniques.

The structural confirmation and purity assessment of this compound (Molecular Formula: C₇H₆BrNO₃, Molecular Weight: 232.03 g/mol , CAS: 1186194-46-6) relies on a suite of orthogonal analytical techniques.[1][2] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Elemental Analysis for empirical formula verification.

I. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. Both ¹H and ¹³C NMR are critical for the complete assignment of all protons and carbons in the this compound molecule.

A. Rationale for Experimental Choices

The choice of solvent is crucial for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its relatively high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid is often observable in DMSO-d₆, which can be a key diagnostic signal. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) due to its chemical inertness and sharp, single resonance. A field strength of 400 MHz for ¹H NMR provides a good balance between resolution and cost for routine analysis.

B. Predicted ¹H NMR Spectral Data

While experimental data for this compound is not publicly available, a predicted ¹H NMR spectrum in DMSO-d₆ at 400 MHz would be expected to show the following signals. This prediction is based on the analysis of structurally similar compounds, such as 5-Bromo-6-hydroxynicotinic acid, which displays signals for its aromatic protons at δ 8.04 (d, J = 2.53 Hz, 1H) and 8.16 (d, J = 2.27 Hz, 1H).[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet (broad)1H-COOH
~8.7Doublet1HH-2
~8.3Doublet1HH-4
~4.0Singlet3H-OCH₃

Diagram of Expected ¹H NMR Coupling

Caption: Predicted coupling between aromatic protons H-2 and H-4.

C. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in DMSO-d₆ would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are estimated based on substituent effects on the pyridine ring.

Chemical Shift (δ, ppm)Assignment
~165-COOH
~160C-6
~150C-2
~140C-4
~125C-3
~115C-5
~55-OCH₃
D. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-32.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

II. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities. A reverse-phase HPLC method is suitable for this compound, given its aromatic and polar nature.

A. Rationale for Experimental Choices

A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the retention of the analyte. An acidic buffer, such as phosphate or formate, is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the non-polar stationary phase. Gradient elution is often preferred over isocratic elution for analyzing samples that may contain impurities with a wide range of polarities. UV detection is appropriate as the pyridine ring and carboxylic acid moiety are chromophores.

B. Experimental Protocol for HPLC Analysis
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 254 nm.

    • Injection volume: 10 µL.

    • Gradient program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition (95:5 A:B).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample This compound Dissolve Dissolve & Dilute Sample->Dissolve Solvent Acetonitrile/Water Solvent->Dissolve Injector Autosampler Dissolve->Injector Inject 10 µL MobilePhase Mobile Phase A & B Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for HPLC purity analysis.

III. Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the target compound and providing insights into its structure through fragmentation analysis.

A. Rationale for Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it minimizes fragmentation during the ionization process, ensuring the observation of the molecular ion. Both positive and negative ion modes should be explored, as the carboxylic acid can be deprotonated to form [M-H]⁻, and the pyridine nitrogen can be protonated to form [M+H]⁺. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion by providing a highly accurate mass measurement.

B. Predicted Mass Spectrum Data

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of approximately equal intensity separated by 2 m/z units.

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺231.9658233.9638
[M-H]⁻229.9502231.9482
[M+Na]⁺253.9478255.9457

Predicted Fragmentation Pattern:

A plausible fragmentation pathway in positive ion mode would involve the loss of the methoxy group or the carboxylic acid group.

  • Loss of a methyl radical (-•CH₃): [M-CH₃]⁺ at m/z 217/219.

  • Loss of a methoxy radical (-•OCH₃): [M-OCH₃]⁺ at m/z 201/203.

  • Loss of formic acid (-HCOOH): [M-HCOOH]⁺ at m/z 186/188.

C. Experimental Protocol for Mass Spectrometry
  • Instrumentation:

    • Mass spectrometer equipped with an ESI source (e.g., a quadrupole time-of-flight (Q-TOF) for HRMS).

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an LC system (using the HPLC conditions described previously).

  • MS Parameters (ESI):

    • Ionization mode: Positive and negative.

    • Capillary voltage: 3-4 kV.

    • Nebulizer gas (N₂): 1-2 bar.

    • Drying gas (N₂): 6-8 L/min at 200-250 °C.

    • Mass range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum for the presence of the molecular ion with the correct isotopic pattern for bromine. If fragmentation is induced (e.g., by increasing the cone voltage), analyze the fragment ions to corroborate the proposed structure.

IV. Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound. This technique is fundamental for confirming the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

A. Rationale for Experimental Choices

Combustion analysis is the standard method for determining the percentage of carbon, hydrogen, and nitrogen. The sample is combusted at a high temperature in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. Bromine content can be determined by various methods, including titration or ion chromatography after combustion and absorption.

B. Theoretical vs. Experimental Values

The theoretical elemental composition of this compound (C₇H₆BrNO₃) is:

  • Carbon (C): 36.23%

  • Hydrogen (H): 2.61%

  • Bromine (Br): 34.43%

  • Nitrogen (N): 6.04%

  • Oxygen (O): 20.68% (typically determined by difference)

The experimental values should be within ±0.4% of the theoretical values to be considered acceptable.

C. Experimental Protocol for Elemental Analysis
  • Instrumentation:

    • CHNS/O elemental analyzer.

  • Sample Preparation: The sample must be finely ground and dried to a constant weight to remove any residual solvent or moisture. Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Analysis:

    • The sample is combusted in an oxygen-rich environment at a high temperature (typically >900 °C).

    • The combustion products (CO₂, H₂O, N₂, and SO₂ if present) are carried by a helium stream through a series of columns and detectors.

    • A thermal conductivity detector is commonly used for quantification.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

V. Summary and Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for structural confirmation, while HPLC provides a reliable assessment of purity. Mass spectrometry confirms the molecular weight and offers structural insights through fragmentation analysis, and elemental analysis validates the empirical formula. The protocols and expected data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this compound in their research and development endeavors.

References

Application Notes and Protocols for the Reaction of 5-Bromo-6-methoxynicotinic Acid with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-6-methoxynicotinic Acid in Medicinal Chemistry

This compound is a highly versatile heterocyclic building block in modern drug discovery and organic synthesis. Its structure is adorned with three key functional handles: a carboxylic acid, a bromine atom, and a methoxy group, all strategically positioned on a pyridine ring. This arrangement allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

The bromine atom at the 5-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group at the 6-position, being an electron-donating group, influences the reactivity of the pyridine ring and can also serve as a handle for further transformations. The carboxylic acid at the 3-position provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in reactions with various organometallic reagents. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and the bromine atom of this compound is an excellent electrophilic partner for these transformations. The general catalytic cycle for these reactions is depicted below.[1]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar-Pd(II)(R')Ln Ar-Pd(II)(R')Ln Transmetalation->Ar-Pd(II)(R')Ln R'-M R'-M R'-M->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)(R')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R' Ar-R' Reductive Elimination->Ar-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide.[2] In the context of this compound, this reaction is instrumental in synthesizing 5-aryl or 5-vinyl nicotinic acid derivatives, which are prevalent scaffolds in medicinal chemistry.[3]

Mechanistic Insight: The choice of a suitable base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases like potassium carbonate or potassium phosphate are commonly employed. The ligand on the palladium catalyst plays a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. For sterically hindered substrates or less reactive boronic acids, bulky electron-rich phosphine ligands such as SPhos or RuPhos can significantly improve reaction efficiency.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reagents Combine this compound, arylboronic acid, Pd catalyst, ligand, and base in a Schlenk flask. Solvent Add degassed solvent (e.g., Toluene/H₂O). Reagents->Solvent Heating Heat the mixture under inert atmosphere (e.g., 80-100 °C). Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction to room temperature. Monitoring->Cooling Extraction Perform aqueous work-up and extract with an organic solvent. Cooling->Extraction Purification Purify the crude product by column chromatography or recrystallization. Extraction->Purification Halogen_Metal_Exchange Start This compound Intermediate 5-Lithio-6-methoxynicotinic acid (dianion) Start->Intermediate Halogen-Metal Exchange Reagent n-BuLi, THF, -78 °C Product 5-Substituted-6-methoxynicotinic acid Intermediate->Product Quench Electrophile Electrophile (E+)

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 5-Bromo-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The Suzuki-Miyaura cross-coupling is a fundamental tool for creating carbon-carbon bonds, particularly in the synthesis of complex molecules like those found in pharmaceuticals.[1][2][3] However, the unique electronic and steric properties of this compound can present specific challenges.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows primarily unreacted starting material (this compound) and/or boronic acid.

Potential Causes & Solutions:

  • Inactive Catalyst: The Palladium catalyst is the heart of the Suzuki reaction.[2] Its activity can be compromised by exposure to air, improper storage, or the presence of impurities.

    • Solution:

      • Use a Fresh Catalyst: Whenever possible, use a freshly opened bottle of the palladium catalyst.

      • Ensure Inert Atmosphere: Meticulously degas your solvent and reaction mixture. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several cycles.[4]

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] For substrates with acidic protons, like our nicotinic acid, the choice of base is critical.

    • Solution:

      • Screen Bases: Start with a common base like K₂CO₃.[5] If the yield is low, consider screening other bases such as K₃PO₄, Cs₂CO₃, or NaHCO₃.[4][5][6] K₃PO₄ is often effective in anhydrous conditions and can be beneficial if protodeboronation is an issue.[5]

      • Base Strength: A base that is too strong can lead to side reactions, while one that is too weak may not facilitate transmetalation effectively.

  • Suboptimal Solvent Choice: The solvent must be able to dissolve all reaction components and be stable at the reaction temperature.

    • Solution:

      • Solvent Screening: Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[7][8]

      • Solubility Check: Ensure your starting materials, particularly the this compound, are soluble in the chosen solvent system at the reaction temperature. Poor solubility can significantly hinder reaction rates.

  • Insufficient Reaction Temperature or Time: The C-Br bond in this compound is relatively strong and may require elevated temperatures for efficient oxidative addition.[1]

    • Solution:

      • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10 °C increments, monitoring for decomposition.[4][9]

      • Extended Reaction Time: Some Suzuki couplings require longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24 hours).[4]

Problem 2: Significant Formation of Side Products

Symptoms: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting materials.

Common Side Products and Their Mitigation:

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid.[10]

    • Cause: Often promoted by the presence of oxygen.

    • Solution:

      • Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly deoxygenated.

      • Use High-Purity Reagents: Impurities in the boronic acid can sometimes initiate homocoupling.

  • Protodeboronation: The boronic acid reacts with a proton source to form an arene, effectively removing it from the catalytic cycle.[10]

    • Cause: Presence of water or other protic species, especially under harsh basic conditions.

    • Solution:

      • Anhydrous Conditions: If protodeboronation is significant, consider using anhydrous solvents and a non-aqueous base like K₃PO₄.[5]

      • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation.

  • Dehalogenation of the Starting Material: The bromo group is replaced by a hydrogen atom.[10]

    • Cause: Can be caused by certain palladium catalysts or impurities that act as reducing agents.

    • Solution:

      • Screen Catalysts and Ligands: Some palladium-ligand systems are more prone to dehalogenation than others. Experiment with different phosphine ligands.

      • Purify Starting Material: Ensure your this compound is free of any reducing impurities.

  • Decarboxylation: The carboxylic acid group is lost, leading to the formation of 5-bromo-6-methoxypyridine. While less common under typical Suzuki conditions, it can occur at high temperatures.[11][12][13]

    • Cause: High reaction temperatures.

    • Solution:

      • Optimize Temperature: Use the lowest effective temperature to achieve a reasonable reaction rate.

      • Protecting Groups: In extreme cases, protecting the carboxylic acid as an ester may be necessary.

Problem 3: Difficult Product Purification

Symptoms: The crude product is difficult to purify by standard methods like column chromatography or recrystallization.

Potential Causes & Solutions:

  • Residual Palladium: The final product can be contaminated with palladium residues, which can be problematic for downstream applications, especially in drug development.

    • Solution:

      • Scavengers: Use palladium scavengers to remove residual metal.

      • Filtration through Celite/Silica: Filtering the crude reaction mixture through a pad of Celite or silica gel can help remove some of the palladium black.[10]

  • Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

      • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-polar impurities. Finally, acidify the aqueous layer to precipitate the pure product, which can then be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?

There is no single "best" catalyst as the optimal choice can depend on the specific boronic acid being used. However, some good starting points are:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and often reliable choice.[4][8]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Often shows good reactivity with heteroaromatic halides.

  • Modern Buchwald or Fu Ligand Systems: For particularly challenging couplings, consider using more advanced ligand systems that can promote the reaction under milder conditions and with lower catalyst loadings.

It is always recommended to screen a few different catalysts and ligands to find the optimal conditions for your specific reaction.[5]

Q2: Can I use a boronic ester instead of a boronic acid?

Yes, boronic esters (e.g., pinacol esters) are excellent coupling partners in Suzuki reactions. They are often more stable than the corresponding boronic acids, which can help to minimize side reactions like protodeboronation.

Q3: My this compound has poor solubility. What can I do?

  • Solvent Mixtures: Try using a mixture of solvents. For example, a combination of a polar aprotic solvent like DMF or dioxane with a co-solvent like water can improve solubility.

  • Elevated Temperatures: Gently warming the reaction mixture can help to dissolve the starting materials.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between components in different phases.

Q4: How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, including the mass of the product and any side products, confirming the success of the reaction.[4]

Q5: What is the general mechanism of the Suzuki coupling reaction?

The generally accepted mechanism involves a catalytic cycle with three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2]

Visualizing the Workflow

Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, boronic acid, and base in a flask inert Seal, evacuate, and backfill with inert gas (3x) reagents->inert solvent Add degassed solvent inert->solvent catalyst Add Palladium catalyst solvent->catalyst heat Heat to desired temperature with vigorous stirring catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Perform acid-base extraction or dilute and filter cool->extract purify Purify by column chromatography or recrystallization extract->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for the solution-phase Suzuki coupling.

Troubleshooting Logic Flow

G node_action node_action node_ok node_ok start Reaction Issue? low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_catalyst Check Catalyst Activity (Use fresh, inert atm.) low_yield->check_catalyst Yes screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) low_yield->screen_base optimize_temp Optimize Temperature & Time low_yield->optimize_temp purification_issue Purification Difficulty? side_products->purification_issue No homocoupling Homocoupling? (Improve degassing) side_products->homocoupling Yes protodeboronation Protodeboronation? (Anhydrous cond., use ester) side_products->protodeboronation dehalogenation Dehalogenation? (Screen ligands, purify SM) side_products->dehalogenation remove_pd Remove Pd Residues (Scavengers, filtration) purification_issue->remove_pd Yes optimize_purification Optimize Purification (Chromatography, recrystallization, acid-base extraction) purification_issue->optimize_purification success Successful Coupling purification_issue->success No

Caption: A logical flow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of 5-Bromo-6-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-bromo-6-methoxynicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. My aim is to combine established scientific principles with actionable, field-proven insights to enhance the efficiency and success of your purification workflows.

I. Introduction to Purification Challenges

This compound and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules.[1] The purification of these compounds, however, can be challenging due to their specific physicochemical properties. The presence of a carboxylic acid group, a bromine atom, and a methoxy group on the pyridine ring influences their solubility, polarity, and potential for side reactions.[2][3] Common issues include the removal of unreacted starting materials, isomeric impurities, and byproducts formed during synthesis, such as over-brominated species.[2] This guide will provide a structured approach to troubleshooting these purification challenges.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound derivatives and offers systematic solutions.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent selection and experimental execution.[4]

Problem Probable Cause(s) Solution(s)
Product does not dissolve in hot solvent. Incorrect solvent choice (product is insoluble).Select a more suitable solvent or solvent system. Test solubility in small-scale trials with various solvents (e.g., ethanol, methanol, ethyl acetate, water, or mixtures).
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. Impurities are present that inhibit crystallization.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly. Consider using a lower-boiling point solvent or a co-solvent system.[5]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Low recovery of the purified product. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. Too much solvent was used for washing the crystals.Cool the filtrate in an ice bath to maximize precipitation. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. Use a minimal amount of ice-cold solvent to wash the crystals.
The purified product is still colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6] Use this technique judiciously, as it can also adsorb the desired product.
Column Chromatography Issues

Column chromatography is a versatile method for purifying both solid and oily compounds.[5]

Problem Probable Cause(s) Solution(s)
Poor separation of spots on TLC. The solvent system is either too polar or not polar enough.Systematically vary the ratio of the polar and non-polar solvents to achieve a good separation with the desired product having an Rf value of approximately 0.25-0.35.[5] Consider using a different solvent system altogether.
The product does not move from the baseline. The eluent is not polar enough. The compound is highly polar and strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For highly polar compounds like carboxylic acids, adding a small amount of acetic acid or methanol to the eluent can help to displace the compound from the silica.
The product elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking of spots on the TLC plate. The sample is overloaded. The compound is acidic or basic and is interacting strongly with the silica.Apply a smaller, more concentrated spot of the sample to the TLC plate. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.
Poor separation during column chromatography (overlapping bands). The column was not packed properly, leading to channeling. The sample was not loaded in a narrow band. The polarity of the eluent was changed too abruptly.Ensure the column is packed uniformly without air bubbles. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. Use a gradient elution where the solvent polarity is increased gradually.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials (e.g., 6-hydroxynicotinic acid), over-brominated products (e.g., dibrominated species), and regioisomers depending on the synthetic route.[2][7] Hydrolysis of the methoxy group back to a hydroxyl group is also a possibility under certain conditions.

Q2: My purified this compound is a tan or yellowish solid. How can I decolorize it?

A2: A common method for decolorizing crude nicotinic acid is to melt the solid and hold it in a molten state for a short period, which can destroy the chromophore.[6] Subsequently, a single recrystallization, potentially with the use of a decolorizing agent like activated carbon, can yield a colorless product.[6]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying nicotinic acid derivatives and assessing purity.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying impurities.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes requiring derivatization.[10]

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase HPLC can be an effective method for purifying pyridinecarboxylic acids.[11][12] A mixed-mode column that combines reversed-phase and ion-exchange properties can provide excellent separation of isomers and related compounds.[12] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Q5: What are the key safety precautions when working with brominating agents and pyridine derivatives?

A5: Brominating agents like bromine and N-bromosuccinimide (NBS) are corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13] Pyridine and its derivatives can be harmful if inhaled or absorbed through the skin.[14] Always consult the Safety Data Sheet (SDS) for all reagents before use.[15]

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Cooling the flask in an ice bath can further increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: General Column Chromatography Procedure
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation of your product from impurities (aim for a product Rf of ~0.25-0.35).[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]

V. Data Presentation

Purity Assessment Comparison
Analytical Method Principle Sensitivity Application Reference
HPLC-UV Differential partitioning between a stationary and mobile phase with UV detection.Microgram rangeRobust for routine purity checks and quantification.[8][9]
LC-MS/MS HPLC separation followed by mass spectrometry detection.Nanogram to picogram rangeHighly sensitive and specific for identifying and quantifying trace impurities.[8]
¹H NMR Nuclear magnetic resonance of protons.~1-5% for impurity detectionExcellent for structural elucidation and identifying major impurities.[7]
GC-MS Gas-phase separation followed by mass spectrometry.HighSuitable for volatile compounds; may require derivatization for carboxylic acids.[10]

VI. References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. (n.d.). National Library of Medicine. Retrieved from --INVALID-LINK--

  • 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing the Bromination of Nicotinic Acid - Benchchem. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Creative Proteomics. (n.d.). Creative Proteomics. Retrieved from --INVALID-LINK--

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. (n.d.). GOV.UK. Retrieved from --INVALID-LINK--

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. (2022). MDPI. Retrieved from --INVALID-LINK--

  • This compound | 1186194-46-6 | ChemScene. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • 5-Bromo-2-methoxynicotinic acid, 98% | 54916-66-4 - J&K Scientific. (n.d.). J&K Scientific. Retrieved from --INVALID-LINK--

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies - Molecular Energetics Group - Universidade de Lisboa. (n.d.). Universidade de Lisboa. Retrieved from --INVALID-LINK--

  • This compound methyl ester - ECHEMI. (n.d.). ECHEMI. Retrieved from --INVALID-LINK--

  • 4-Bromo-6-methoxy-nicotinic acid In Stock - Anichem. (n.d.). Anichem. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid - Benchchem. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Technical Support Center: Purification of 6-Bromonicotinonitrile Derivatives - Benchchem. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Overcoming challenges in the purification of pyridine compounds - Benchchem. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Purification of nicotinic acid - US3037987A - Google Patents. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Process for the purification of nicotinic acid amide I - US4447615A - Google Patents. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 2-Amino-5-bromo-4-methoxy-nicotinic acid | Benchchem. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 5-Bromo-6-hydroxynicotinic acid | 41668-13-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 41668-13-7 5-Bromo-6-hydroxynicotinic acid AKSci J62494. (n.d.). AKSci. Retrieved from --INVALID-LINK--

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021, February 6). YouTube. Retrieved from --INVALID-LINK--

  • Pyridinecarboxylic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid - HELIX Chromatography. (n.d.). HELIX Chromatography. Retrieved from --INVALID-LINK--

References

Technisches Support-Center: Synthese von 5-Brom-6-methoxynicotinsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user prompt is in German.

Erstellt von: Dr. Eva Brandt, Senior Application Scientist

Einführung Dieses Dokument dient als technischer Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 5-Brom-6-methoxynicotinsäure beteiligt sind. Diese Verbindung ist ein wichtiger Baustein in der medizinischen Chemie. Die Synthese kann jedoch durch Nebenreaktionen und Aufreinigungsschwierigkeiten erschwert werden. Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende experimentelle Hürden zu überwinden. Es basiert auf etablierten chemischen Prinzipien und praxiserprobten Erkenntnissen, um die Reproduzierbarkeit und den Erfolg Ihrer Synthese zu gewährleisten.

Syntheseübersicht

Die gebräuchlichste und kostengünstigste Route zur 5-Brom-6-methoxynicotinsäure beginnt mit 6-Hydroxynicotinsäure. Die Synthese umfasst typischerweise zwei Hauptschritte: eine elektrophile Bromierung, gefolgt von einer O-Methylierung. Jeder Schritt birgt potenzielle Herausforderungen, die sorgfältig kontrolliert werden müssen, um eine hohe Ausbeute und Reinheit zu erzielen.

Synthesis_Workflow A 6-Hydroxynicotinsäure (Ausgangsmaterial) B Schritt 1: Elektrophile Bromierung A->B Br₂, H₂O C 5-Brom-6-hydroxynicotinsäure (Zwischenprodukt) B->C D Schritt 2: O-Methylierung C->D Methylierungsreagenz (z.B. DMS, MeI) + Base E 5-Brom-6-methoxynicotinsäure (Endprodukt) D->E

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 5-Brom-6-methoxynicotinsäure.

Fehlerbehebungshandbuch

Dieser Abschnitt ist in einem Frage-Antwort-Format gestaltet, um spezifische Probleme zu behandeln, die während der Synthese auftreten können.

Abschnitt 1: Probleme im Bromierungsschritt (6-Hydroxynicotinsäure → 5-Brom-6-hydroxynicotinsäure)

F1: Mein Massenspektrum zeigt eine signifikante Verunreinigung mit einer um ca. 79/81 m/z höheren Masse als mein Produkt. Was ist das und wie kann ich es verhindern?

A1: Dies deutet stark auf eine Dibromierungs-Nebenreaktion hin.

  • Ursache: Die Hydroxylgruppe (-OH) an Position 6 ist ein stark aktivierender Direktor, der die elektrophile aromatische Substitution begünstigt. Obwohl die erste Bromierung an der elektronisch begünstigten Position 5 stattfindet, kann ein Überschuss an Brom oder verlängerte Reaktionszeiten zu einer zweiten Bromierung an einer anderen Position des Rings führen.

  • Lösungsansätze:

    • Stöchiometriekontrolle: Kontrollieren Sie die Menge des Broms sorgfältig. Verwenden Sie nicht mehr als 1,1 bis 1,2 Äquivalente Brom, um die Monobromierung zu favorisieren.[1]

    • Temperaturkontrolle: Führen Sie die Reaktion bei niedrigeren Temperaturen durch (z. B. unter Kühlung im Eisbad während der Bromzugabe), um die Reaktivität zu dämpfen und die Selektivität zu erhöhen.[2]

    • Reaktionszeit: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS und beenden Sie die Reaktion, sobald das Ausgangsmaterial verbraucht ist, um eine weitere Reaktion zum Dibromprodukt zu minimieren.

F2: Meine Ausbeute ist gering und ich isoliere ein Nebenprodukt, dem laut ¹H-NMR und Massenspektrum die Carboxylgruppe fehlt. Was ist passiert?

A2: Sie beobachten wahrscheinlich eine Decarboxylierung .

  • Ursache: Nicotinsäurederivate können unter harschen Bedingungen, insbesondere bei hohen Temperaturen, decarboxylieren (d. h. CO₂ verlieren).[3][4] Obwohl die Bromierung in Wasser typischerweise bei Raumtemperatur erfolgt, kann lokales Überhitzen oder eine zu lange Reaktionsdauer diese Nebenreaktion auslösen.[2] Das resultierende Nebenprodukt wäre 3-Brom-2-hydroxypyridin.

  • Lösungsansätze:

    • Strikte Temperaturkontrolle: Vermeiden Sie jegliches Erhitzen, es sei denn, es ist für die Löslichkeit absolut notwendig. Führen Sie die Reaktion bei oder unter Raumtemperatur durch.[2]

    • pH-Wert-Kontrolle: Extreme pH-Werte können die Decarboxylierung katalysieren. Halten Sie die Reaktion in dem im Protokoll angegebenen Medium (typischerweise wässrig oder sauer).

F3: Die Reaktion verläuft sehr langsam oder bleibt unvollständig, auch nach 24 Stunden.

A3: Dies kann auf Probleme mit den Reagenzien oder den Bedingungen zurückzuführen sein.

  • Ursache: Eine unvollständige Reaktion kann auf eine unzureichende Reaktivität des Broms oder eine schlechte Löslichkeit des Ausgangsmaterials zurückzuführen sein.

  • Lösungsansätze:

    • Reagenzqualität: Stellen Sie sicher, dass das verwendete Brom nicht alt oder zersetzt ist.

    • Löslichkeit: 6-Hydroxynicotinsäure ist in Wasser nur mäßig löslich.[2] Eine gute Durchmischung ist entscheidend. Die Verwendung eines mechanischen Rührers kann bei größeren Ansätzen helfen, eine homogene Suspension aufrechtzuerhalten.

    • Aktivierung: In einigen Fällen kann die Zugabe einer katalytischen Menge einer Lewis-Säure die elektrophile Natur des Broms verstärken, obwohl dies die Gefahr von Nebenreaktionen erhöhen kann.[5]

Side_Reactions cluster_main Hauptreaktionsweg A 6-Hydroxynicotinsäure B 5-Brom-6-hydroxynicotinsäure (Gewünschtes Produkt) A->B + Br₂ C 3,5-Dibrom-6-hydroxynicotinsäure (Überbromierung) B->C + Überschuss Br₂ + Hohe Temperatur D 5-Brom-6-hydroxypyridin (Decarboxylierung) B->D + Hohe Temperatur E N-Methyl-pyridiniumsalz (N-Methylierung) B->E + Starkes Methylierungs- mittel (z.B. MeI)

Abbildung 2: Vereinfachtes Diagramm der Hauptreaktion und häufiger Nebenreaktionen.

Abschnitt 2: Probleme im O-Methylierungsschritt (5-Brom-6-hydroxynicotinsäure → 5-Brom-6-methoxynicotinsäure)

F1: Mein Produkt ist sehr gut wasserlöslich und schwer aus der wässrigen Phase zu extrahieren. Das NMR-Spektrum zeigt eine zusätzliche Methylgruppe.

A1: Dies ist ein klassisches Anzeichen für eine N-Methylierung .

  • Ursache: Das Stickstoffatom im Pyridinring ist ebenfalls ein Nukleophil und kann mit dem Methylierungsreagenz (z. B. Methyliodid, Dimethylsulfat) konkurrieren.[6] Dies führt zur Bildung eines quartären Pyridiniumsalzes, das ionisch und daher sehr polar und wasserlöslich ist.

  • Lösungsansätze:

    • Basenauswahl: Verwenden Sie eine Base, die selektiv das phenolische Hydroxyl deprotoniert, aber nicht die Carbonsäure (falls diese noch vorhanden ist) oder das Molekül zu stark basisch macht. Natriumhydrid (NaH) oder Kaliumcarbonat (K₂CO₃) sind oft eine gute Wahl. Die Base erzeugt das potentere O-Nukleophil (Alkoxid), das schneller reagiert als der neutrale Stickstoff.

    • Reagenzauswahl: Mildere Methylierungsreagenzien wie Dimethylcarbonat (DMC) können die N-Methylierung im Vergleich zu hochreaktiven Reagenzien wie Methyliodid oder Dimethylsulfat reduzieren.

    • Temperatur: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die noch eine akzeptable Reaktionsgeschwindigkeit ermöglicht.

F2: Die Reaktion ist abgeschlossen, aber mein Produkt ist der Methylester (Methyl-5-brom-6-methoxynicotinat) anstelle der freien Säure.

A2: Dies ist eine häufige und oft beabsichtigte Konsequenz des Methylierungsschrittes.

  • Ursache: Die meisten Methylierungsreagenzien, insbesondere in Gegenwart einer Base, methylieren nicht nur die Hydroxylgruppe, sondern verestern auch die Carbonsäuregruppe.[6] Tatsächlich ist die Veresterung oft schneller als die O-Methylierung.

  • Lösungsansatz:

    • Verseifung (Hydrolyse): Der Methylester ist ein übliches Zwischenprodukt.[7][8] Um die gewünschte Carbonsäure zu erhalten, muss ein abschließender Hydrolyseschritt durchgeführt werden. Behandeln Sie den rohen Methylester mit einer wässrigen Base (z. B. NaOH oder LiOH), gefolgt von einer sauren Aufarbeitung (z. B. mit HCl), um die Carbonsäure zu protonieren und auszufällen.

F3: Die Aufreinigung meines Endprodukts durch Umkristallisation ist schwierig; es fällt als Öl aus oder die Kristalle sind unrein.

A3: Dies deutet auf hartnäckige Verunreinigungen oder ein ungeeignetes Lösungsmittelsystem hin.

  • Ursache: Verbleibende Ausgangsmaterialien, Nebenprodukte oder sogar anorganische Salze aus der Aufarbeitung können die Kristallgitterbildung stören.

  • Lösungsansätze:

    • Vorreinigung: Versuchen Sie vor der Kristallisation, die Verunreinigungen durch eine Flüssig-Flüssig-Extraktion zu entfernen oder eine Lösung des Rohprodukts durch einen kurzen Kieselgelpfropfen zu leiten.[1]

    • Screening von Lösungsmittelsystemen: Experimentieren Sie mit verschiedenen Lösungsmittelsystemen für die Kristallisation.[1] Testen Sie verschiedene polare und unpolare Lösungsmittel und deren Mischungen, um Bedingungen zu finden, bei denen das Produkt bei kühlen Temperaturen eine geringe Löslichkeit aufweist, aber bei Hitze löslich ist (z. B. Ethanol/Wasser, Ethylacetat/Hexan).

    • Animpfen: Wenn Sie eine kleine Menge reines Produkt haben, verwenden Sie es als Impfkristall, um die Kristallisation auszulösen.

Häufig gestellte Fragen (FAQs)

F: Was ist die empfohlene Gesamtstrategie, um Nebenreaktionen zu minimieren? A: Eine robuste Strategie besteht darin, die Carbonsäuregruppe vor der Bromierung zu schützen, typischerweise als Methylester. Die Route wäre dann: 6-Hydroxynicotinsäure → Methyl-6-hydroxynicotinat → Methyl-5-brom-6-hydroxynicotinat → Methyl-5-brom-6-methoxynicotinat → 5-Brom-6-methoxynicotinsäure. Obwohl dies einen zusätzlichen Schutz- und Entschützungsschritt erfordert, kann es die Löslichkeit verbessern und Nebenreaktionen wie Decarboxylierung und Polymerisation reduzieren.

F: Wie kann ich die Struktur meines Produkts und der wichtigsten Zwischenprodukte am besten bestätigen? A: Eine Kombination von Analysetechniken ist ideal:

  • ¹H- und ¹³C-NMR: Zur Bestätigung der Konnektivität und des Substitutionsmusters. Achten Sie auf das Verschwinden des Signals für das Proton an Position 5 nach der Bromierung und das Auftreten eines Methoxy-Singuletts (~4,0 ppm) nach der Methylierung.

  • Massenspektrometrie (MS): Zur Bestätigung der Molmasse. Achten Sie auf das charakteristische Isotopenmuster von Brom (¹⁹Br/⁸¹Br, etwa 1:1-Verhältnis).

  • Schmelzpunkt: Ein scharfer Schmelzpunkt ist ein guter Indikator für die Reinheit des kristallinen Produkts.

F: Gibt es Sicherheitsbedenken, auf die ich achten sollte? A: Ja.

  • Brom (Br₂): Ist hochkorrosiv, giftig und flüchtig. Arbeiten Sie immer in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Handschuhe, Schutzbrille und Laborkittel.

  • Methylierungsreagenzien (DMS, MeI): Sind hochgiftig, krebserregend und sollten mit äußerster Vorsicht gehandhabt werden.

  • Basen (z. B. NaH): Natriumhydrid ist hochentzündlich und reagiert heftig mit Wasser.

Detaillierte experimentelle Protokolle

Protokoll 1: Synthese von 5-Brom-6-hydroxynicotinsäure [2]

  • Einrichtung: Suspendieren Sie 6-Hydroxynicotinsäure (1,0 Äq.) in deionisiertem Wasser in einem Rundkolben, der mit einem Magnetrührer ausgestattet ist.

  • Reagenzzugabe: Kühlen Sie die Suspension in einem Eisbad. Fügen Sie langsam und unter Rühren Brom (1,2 Äq.) hinzu.

  • Reaktion: Entfernen Sie das Eisbad und lassen Sie die Reaktionsmischung 24 Stunden bei Raumtemperatur rühren.

  • Isolierung: Sammeln Sie das ausgefallene feste Produkt durch Vakuumfiltration.

  • Waschen und Trocknen: Waschen Sie den Feststoff gründlich mit kaltem Wasser, um überschüssige Säure und Brom zu entfernen. Trocknen Sie das Produkt in einem Vakuumofen bei 40 °C, um die 5-Brom-6-hydroxynicotinsäure zu erhalten.

Protokoll 2: Synthese von 5-Brom-6-methoxynicotinsäure (über den Methylester)

  • Einrichtung: Geben Sie 5-Brom-6-hydroxynicotinsäure (1,0 Äq.) und Kaliumcarbonat (2,5 Äq.) in einen trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon). Fügen Sie trockenes DMF hinzu.

  • Reagenzzugabe: Fügen Sie langsam Dimethylsulfat (DMS) (2,2 Äq.) zu der gerührten Suspension bei Raumtemperatur hinzu.

  • Reaktion: Erhitzen Sie die Mischung auf 50–60 °C und überwachen Sie den Fortschritt mittels DC oder LC-MS, bis die Bildung des Zwischenprodukts Methyl-5-brom-6-methoxynicotinat abgeschlossen ist.

  • Aufarbeitung (Esterisolierung): Kühlen Sie die Reaktion ab, verdünnen Sie sie mit Wasser und extrahieren Sie sie mit Ethylacetat. Waschen Sie die organische Phase mit Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Hydrolyse: Lösen Sie den rohen Ester in einem Gemisch aus THF/Methanol. Fügen Sie eine 1 M wässrige NaOH-Lösung (1,5 Äq.) hinzu und rühren Sie bei Raumtemperatur, bis die Verseifung abgeschlossen ist.

  • Isolierung des Endprodukts: Entfernen Sie die organischen Lösungsmittel im Vakuum. Verdünnen Sie den wässrigen Rückstand mit Wasser und säuern Sie ihn langsam mit 1 M HCl an, bis das Produkt ausfällt (typischerweise bei pH 3–4). Sammeln Sie den Feststoff durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn im Vakuum.

ReagenzMolmasse ( g/mol )Dichte (g/mL)Schmelzpunkt (°C)Siedepunkt (°C)
6-Hydroxynicotinsäure139,11->300-
Brom159,813,12-7,258,8
5-Brom-6-hydroxynicotinsäure218,00-~245-250-
Dimethylsulfat (DMS)126,131,33-32188
5-Brom-6-methoxynicotinsäure232,03-~170-175-
Tabelle 1: Physikalische Eigenschaften der wichtigsten an der Synthese beteiligten Verbindungen.[2][9]

Referenzen

  • 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis . ChemicalBook. Verfügbar unter: --INVALID-LINK--

  • 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis . ChemicalBook. Verfügbar unter: --INVALID-LINK--

  • A method for the degradation of radioactive nicotinic acid . PMC - NIH. Verfügbar unter: --INVALID-LINK--

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid . Institute of Organic Chemistry and Biochemistry. Verfügbar unter: --INVALID-LINK--

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature . Google Patents. Verfügbar unter: --INVALID-LINK--

  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water . Patsnap Eureka. Verfügbar unter: --INVALID-LINK--

  • Niacin . Sciencemadness Wiki. Verfügbar unter: --INVALID-LINK--

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . PMC - NIH. Verfügbar unter: --INVALID-LINK--

  • 5-Bromo-6-methoxynicotinic acid . ChemScene. Verfügbar unter: --INVALID-LINK--

  • SUPPORTING INFORMATION . The Royal Society of Chemistry. Verfügbar unter: --INVALID-LINK--

  • Bromination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Verfügbar unter: --INVALID-LINK--

  • Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid . Benchchem. Verfügbar unter: --INVALID-LINK--

  • Methyl 5-bromo-6-hydroxynicotinate . Santa Cruz Biotechnology. Verfügbar unter: --INVALID-LINK--

  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids . Google Patents. Verfügbar unter: --INVALID-LINK--

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid . Google Patents. Verfügbar unter: --INVALID-LINK--

  • RU2070193C1 - Process for preparing 5-bromonicotinic acid . Google Patents. Verfügbar unter: --INVALID-LINK--

  • Methyl 5-bromo-6-chloronicotinate . PubChem. Verfügbar unter: --INVALID-LINK--

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights . NIH. Verfügbar unter: --INVALID-LINK--

  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid . Benchchem. Verfügbar unter: --INVALID-LINK--

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights . PubMed. Verfügbar unter: --INVALID-LINK--

  • O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview . Bentham Science. Verfügbar unter: --INVALID-LINK--

  • Buy this compound methyl ester from Chongqing Chemdad . ECHEMI. Verfügbar unter: --INVALID-LINK--

  • Bromination via an Electrophilic Substitution Mechanism . BYJU'S. Verfügbar unter: --INVALID-LINK--

  • Bromination of Alkenes - The Mechanism . Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • 5-Bromo-6-chloronicotinic acid . ChemicalBook. Verfügbar unter: --INVALID-LINK--

  • Methyl 5-bromo-6-hydroxynicotinate . BLD Pharm. Verfügbar unter: --INVALID-LINK--

  • Methyl 2-acetyl-5-bromo-6-methoxynicotinate . ChemScene. Verfügbar unter: --INVALID-LINK--

  • Methyl 5-bromo-6-methoxynicotinate . ChemScene. Verfügbar unter: --INVALID-LINK--

  • 5-Bromo-6-methoxypicolinic acid . ChemScene. Verfügbar unter: --INVALID-LINK--

  • Reactions of Aromatic Compounds Part 2 (Step 1 of Bromination of Benzene) Unit 2 Chemistry . YouTube. Verfügbar unter: --INVALID-LINK--

  • Radical Bromination: The Primary Alkane Reaction (Theory & Practice) . YouTube. Verfügbar unter: --INVALID-LINK--

  • The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn . PMC - NIH. Verfügbar unter: --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: After the reaction and workup, you isolate a significantly lower amount of the desired product than expected, or no product at all.

Potential Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Deactivation of the Pyridine Ring: The pyridine ring is inherently electron-deficient, making it less reactive toward electrophilic aromatic substitution compared to benzene. The nitrogen atom can be protonated or coordinate to Lewis acids, further deactivating the ring.[1]

  • Suboptimal Brominating Agent: The chosen brominating agent may not be reactive enough under the selected conditions.

  • Poor Temperature Control: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

  • Material Loss During Workup: Significant product loss can occur during extraction and purification steps.[1]

Suggested Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.[1]

  • Extend Reaction Time or Increase Temperature: If monitoring shows an incomplete reaction, consider extending the reaction time or moderately increasing the temperature.[1] Be cautious, as higher temperatures can sometimes lead to side product formation.[2]

  • Select an Appropriate Brominating Agent: N-Bromosuccinimide (NBS) is often a good choice as it is easier to handle than liquid bromine and can be effective.[2] In some cases, using bromine in the presence of a Lewis acid catalyst may be necessary to increase reactivity.[3]

  • Optimize Purification: Minimize product loss during recrystallization by carefully selecting the solvent system and using the minimum amount of hot solvent needed for dissolution.[1][4]

Issue 2: Formation of Multiple Products (Impurity Profile)

Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks, indicating the presence of significant impurities.

Potential Causes:

  • Over-bromination: The reaction conditions may be too harsh, leading to the formation of di-brominated or other over-halogenated species.

  • Side Reactions: The starting material or product may be undergoing undesired side reactions, such as hydrolysis of the methoxy group or decarboxylation under harsh conditions.

  • Starting Material Impurities: The purity of the starting 6-methoxynicotinic acid can significantly impact the outcome.

Suggested Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent to help drive the reaction to completion without promoting over-bromination.[2]

  • Controlled Reagent Addition: Add the brominating agent portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile at any given time, reducing the likelihood of di-substitution.[4]

  • Moderate Reaction Conditions: Avoid excessively high temperatures. Start the reaction at a lower temperature and gradually increase it if necessary while monitoring the reaction progress.

  • Purify the Starting Material: Ensure the 6-methoxynicotinic acid is pure before starting the reaction. Recrystallization of the starting material may be necessary.

  • Fractional Crystallization: If separating the desired product from impurities like di-brominated species is difficult, attempt fractional crystallization using various solvent systems.[4]

Issue 3: Product Degradation or Discoloration

Symptom: The isolated product is a dark brown or black solid, indicating the presence of degradation products.

Potential Causes:

  • Oxidative Side Reactions: The reaction intermediates or the product may be sensitive to air at elevated temperatures.

  • Harsh Acidic or Basic Conditions: Extreme pH during the reaction or workup can cause decomposition.

  • Residual Bromine: Failure to quench unreacted bromine can lead to product degradation over time.

Suggested Solutions:

  • Conduct the Reaction Under an Inert Atmosphere: Using a nitrogen or argon atmosphere can prevent oxidative side reactions, especially if the reaction is run at a higher temperature.[4]

  • Quench the Reaction Properly: After the reaction is complete, quench any unreacted bromine by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate until the characteristic bromine color disappears.[2]

  • Use Activated Charcoal: During the workup, you can treat a solution of the crude product with activated charcoal to adsorb colored impurities before the final crystallization step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

Q2: How can I effectively monitor the reaction progress?

TLC is the most common and convenient method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, HPLC or LC-MS can be employed.[1][2]

Q3: What are the key parameters to control for maximizing yield?

The key parameters are summarized in the table below. Careful control over these variables is crucial for a successful reaction.

ParameterRecommended Range/ValueRationale
Starting Material 6-methoxynicotinic acidDirect precursor to the desired product.
Brominating Agent N-Bromosuccinimide (NBS)Easier and safer to handle than liquid bromine.[2]
Molar Ratio (NBS:Substrate) 1.05 - 1.2 : 1A slight excess helps drive the reaction to completion.[2]
Solvent Glacial Acetic Acid, DichloromethaneAcetic acid can also act as a catalyst.[2]
Reaction Temperature 25°C - 70°CBalances reaction rate with minimizing side product formation.[2]
Reaction Time 4 - 12 hoursShould be determined by monitoring the reaction progress.[1][2]

Q4: What is the best method for purifying the final product?

Recrystallization is the most common and effective method for purifying the crude product.[2] Screening different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) is recommended to find the optimal conditions for high recovery and purity.[4] If recrystallization is insufficient, column chromatography on silica gel can be used.

Experimental Protocols & Workflows

Protocol: Synthesis of this compound

This protocol describes a general procedure using N-Bromosuccinimide (NBS).

Materials:

  • 6-methoxynicotinic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methoxynicotinic acid in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add NBS portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction's progress by TLC.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.[2]

    • Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[2]

    • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[2]

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification process.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Dissolve 6-methoxynicotinic acid in glacial acetic acid add_nbs Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise start->add_nbs heat Heat and stir at 60-70°C (Monitor by TLC) add_nbs->heat quench Quench with Na2S2O3 heat->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and concentrate extract->dry purify Recrystallization dry->purify characterize Characterization (NMR, MS) purify->characterize product Final Product: This compound characterize->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 5-Bromo-6-methoxynicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 5-Bromo-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in cross-coupling chemistry. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions and minimize byproduct formation.

Introduction: The Challenges of Coupling this compound

This compound is a valuable reagent in medicinal chemistry and materials science. However, its trifunctional nature—a pyridine ring, a bromine atom, a methoxy group, and a carboxylic acid—presents a unique set of challenges during cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Understanding the interplay of these functional groups is paramount to achieving high yields and purity. This guide will delve into the common pitfalls and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing significant amounts of a debrominated byproduct, 6-methoxynicotinic acid, in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?

Answer:

The formation of a debrominated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered substrates.[1][2][3] In the case of this compound, several factors can contribute to this unwanted reaction.

Causality:

  • β-Hydride Elimination: The catalytic cycle for Suzuki-Miyaura coupling involves a Pd(0) species. If the organoborane reagent is slow to transmetalate, the oxidative addition product of the aryl bromide to Pd(0) can undergo β-hydride elimination from the solvent or other reaction components, leading to a palladium-hydride species. This species can then reductively eliminate to form the debrominated product.

  • Protonolysis of the Organoborane: The presence of water or other protic sources can lead to the protonolysis of the boronic acid or its ester, reducing the effective concentration of the coupling partner and favoring the competing debromination pathway.

  • Ligand Effects: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired debromination. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps, which can help to outcompete the debromination pathway.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Solvent Use anhydrous, degassed solvents.Minimizes water content, reducing protonolysis of the boronic acid.
Base Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.Stronger, non-nucleophilic bases can facilitate the transmetalation step without promoting side reactions.
Ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands can accelerate the rate of reductive elimination, favoring the desired product formation.
Temperature Optimize the reaction temperature.Lowering the temperature may slow down the debromination pathway more than the desired coupling.

Experimental Workflow for Minimizing Debromination:

Caption: Troubleshooting workflow for debromination.

FAQ 2: My Buchwald-Hartwig amination of this compound is giving low yields and a complex mixture of byproducts. What are the potential issues?

Answer:

Buchwald-Hartwig amination with this compound can be challenging due to the presence of multiple reactive sites.[4][5][6] The pyridine nitrogen, the carboxylic acid, and the methoxy group can all interfere with the desired C-N bond formation.

Causality:

  • Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation.[7]

  • Acid-Base Reactions: The carboxylic acid can react with the base required for the amination, altering the reaction conditions and potentially forming insoluble salts.

  • Competing Nucleophilic Attack: The amine coupling partner is a nucleophile and could potentially react at other electrophilic sites on the molecule under certain conditions, though this is less common.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Protecting Group Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[8]Prevents unwanted acid-base reactions and improves solubility. The ester can be hydrolyzed post-coupling.
Ligand Selection Use ligands designed for heteroaromatic substrates (e.g., Josiphos, BrettPhos).These ligands can often overcome catalyst inhibition by the pyridine nitrogen.
Base Choice Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.Minimizes side reactions and is compatible with a wider range of functional groups.
Reaction Conditions Start with lower temperatures and gradually increase if the reaction is sluggish.Helps to control the reaction and minimize byproduct formation.

Reaction Scheme for Protected Substrate:

G Substrate This compound Ester Methyl 5-bromo-6-methoxynicotinate Substrate->Ester Esterification (e.g., SOCl₂/MeOH) Coupling Buchwald-Hartwig Amination Ester->Coupling Pd Catalyst, Ligand, Base, Amine Product Coupled Product (Ester) Coupling->Product FinalProduct Final Product (Acid) Product->FinalProduct Hydrolysis (e.g., LiOH)

Caption: Strategy for Buchwald-Hartwig amination.

FAQ 3: I am concerned about the stability of the methoxy group under my coupling conditions. Can hydrolysis occur?

Answer:

Yes, hydrolysis of the methoxy group to a hydroxyl group is a potential side reaction, especially under harsh acidic or basic conditions at elevated temperatures.[9][10] The resulting 5-bromo-6-hydroxynicotinic acid can complicate purification and may even participate in the coupling reaction itself, leading to undesired byproducts.

Causality:

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the methoxy oxygen, making it a better leaving group for nucleophilic attack by water.

  • Base-Mediated Hydrolysis: While less common for aryl methyl ethers, strong bases at high temperatures can promote nucleophilic aromatic substitution, although this is generally difficult.

Troubleshooting & Optimization:

ParameterRecommendationRationale
pH Control Maintain neutral or mildly basic conditions. Avoid strong acids.Minimizes the risk of acid-catalyzed hydrolysis.
Temperature Use the lowest effective temperature for the coupling reaction.Reduces the rate of potential hydrolysis.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prevents prolonged exposure to conditions that may cause hydrolysis.
FAQ 4: Is decarboxylation a concern when running coupling reactions with this compound at high temperatures?

Answer:

Decarboxylation of nicotinic acids can occur at elevated temperatures, often catalyzed by metals.[11][12][13][14][15] The loss of CO₂ would result in the formation of 3-bromo-2-methoxypyridine, which could then undergo the coupling reaction to give an undesired product.

Causality:

  • Thermal Decarboxylation: Nicotinic acids, particularly those with electron-withdrawing groups, can be susceptible to decarboxylation upon heating.

  • Metal-Catalyzed Decarboxylation: The palladium catalyst used in the coupling reaction can potentially facilitate the decarboxylation process.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Control Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.Minimizes the likelihood of thermal decarboxylation.
Protecting Group As mentioned previously, protecting the carboxylic acid as an ester is an effective strategy to prevent decarboxylation.Esters are significantly more stable to decarboxylation than carboxylic acids.

Potential Byproduct Formation Pathways:

G Start This compound Debrom 6-Methoxynicotinic acid Start->Debrom Debromination DeMe 5-Bromo-6-hydroxynicotinic acid Start->DeMe Demethylation Decarb 3-Bromo-2-methoxypyridine Start->Decarb Decarboxylation Desired Desired Coupled Product Start->Desired Desired Coupling Undesired1 Coupled Debrominated Product Debrom->Undesired1 Coupling Undesired2 Coupled Hydroxylated Product DeMe->Undesired2 Coupling Undesired3 Coupled Decarboxylated Product Decarb->Undesired3 Coupling

Caption: Overview of potential byproduct pathways.

References

Technical Support Center: Catalyst Selection for 5-Bromo-6-methoxynicotinic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic nature of the substrate and potential side reactions. This compound is an electron-deficient pyridine derivative. This electronic deficiency can make oxidative addition of palladium to the C-Br bond more facile, but it can also influence the subsequent steps of the catalytic cycle. Key challenges include:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a well-documented issue with pyridine-containing substrates.

  • Decarboxylation: The carboxylic acid moiety can be labile under certain cross-coupling conditions, leading to undesired decarboxylation of the starting material or product.[1]

  • Poor Solubility: The substrate and its subsequent products may have limited solubility in common organic solvents, necessitating careful solvent selection or the use of co-solvents.

  • Competing Reactions: Depending on the coupling partner and conditions, side reactions such as homocoupling of the boronic acid (in Suzuki reactions) can occur.[2]

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: The Suzuki-Miyaura coupling is the most widely employed and versatile method for this substrate.[3] It offers a broad functional group tolerance, and a vast library of commercially available boronic acids and esters allows for the introduction of diverse functionalities. Other viable, though sometimes more specialized, options include:

  • Sonogashira Coupling: For the introduction of alkyne moieties.[4][5]

  • Heck Coupling: For the introduction of alkene functionalities.[6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.[8][9]

  • Decarboxylative Coupling: This emerging technique uses the carboxylic acid itself as a coupling partner, offering an alternative synthetic route.[1][10]

Q3: How do I choose the right palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?

A3: The choice of catalyst and ligand is critical for a successful reaction. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step and can help stabilize the active Pd(0) species.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages & Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)2-5Readily available and effective for many standard couplings.[3] Can sometimes be less active for challenging substrates.
Pd(dppf)Cl₂[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-3Excellent for a wide range of substrates, including heteroaryl halides.[11] The dppf ligand is known for its robustness.
Pd₂(dba)₃ with a phosphine ligandTris(dibenzylideneacetone)dipalladium(0)1-2A versatile Pd(0) source that requires the addition of a separate ligand. Allows for easy screening of different ligands.
Buchwald Ligands (e.g., XPhos, SPhos)Biaryl phosphine ligands1-3Highly effective for challenging couplings, including those with sterically hindered substrates or aryl chlorides.[12]

Expert Insight: While Pd(PPh₃)₄ is a common starting point, for this particular substrate, a catalyst system with a more electron-rich and bulky ligand like dppf or a Buchwald-type ligand often provides better results. The increased electron density on the palladium center facilitates the rate-limiting reductive elimination step.

Q4: What is the role of the base in these reactions, and which one should I choose?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases:

    • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates.[13] Cs₂CO₃ is a stronger base and can be beneficial for less reactive partners.

    • Phosphates (K₃PO₄): A strong base that is often used in challenging couplings and can be particularly effective in anhydrous conditions.[3]

  • Organic Bases:

    • Amines (e.g., Et₃N, DIPEA): Generally used in Sonogashira and Heck couplings.[4]

Recommendation: For the Suzuki coupling of this compound, K₃PO₄ or Cs₂CO₃ are excellent starting points.[3] It is advisable to use a base that is finely powdered to maximize its surface area and reactivity.[2]

II. Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure proper degassing of solvents and reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst.[2] Use a freshly opened bottle of catalyst or a pre-catalyst.The active catalytic species, Pd(0), is susceptible to oxidation. Rigorous exclusion of air is crucial for consistent results.
Inappropriate Ligand If using a simple phosphine ligand like PPh₃, switch to a more electron-rich and bulky ligand such as dppf or a Buchwald-type ligand (e.g., XPhos).[14]Bulky, electron-donating ligands accelerate the rate-limiting reductive elimination step and can prevent catalyst inhibition by the pyridine nitrogen.
Insufficient Base Strength/Solubility Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground. Consider a solvent system that better solubilizes the base, such as DMF or a dioxane/water mixture.[15]The formation of the boronate species is essential for transmetalation. A stronger or more soluble base can facilitate this step.
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Cross-coupling reactions often require thermal energy to overcome activation barriers, particularly for less reactive coupling partners.
Problem 2: Significant Formation of Byproducts (e.g., Homocoupling, Decarboxylation)
Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid Ensure rigorous exclusion of oxygen. Lower the reaction temperature. Use a 2:1 or 3:1 ratio of base to boronic acid.Oxygen can promote the oxidative homocoupling of boronic acids. Lower temperatures can disfavor this side reaction.
Decarboxylation Use milder reaction conditions (lower temperature, weaker base if possible). Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.The carboxylate group can be susceptible to protodecarboxylation under harsh basic or high-temperature conditions.[1]
Protodebromination (Replacement of Br with H) Ensure anhydrous conditions if possible, as water can be a proton source. Use a well-dried solvent and reagents.The aryl-palladium intermediate can react with a proton source to give the debrominated product.
Problem 3: Product Isolation and Purification Issues
Potential Cause Troubleshooting Step Rationale
Product is an Emulsion or Difficult to Extract After quenching the reaction, acidify the aqueous layer to a pH of ~3-4 with 1M HCl to precipitate the product.[3]The nicotinic acid product is often more soluble in the aqueous layer as its carboxylate salt. Protonation makes it less polar and facilitates extraction or precipitation.
Palladium Contamination in the Final Product After the reaction, consider a scavenger resin or treatment with activated carbon to remove residual palladium. Column chromatography on silica gel is also effective.Residual palladium can be problematic for downstream applications, especially in pharmaceutical synthesis.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (2 mol%)

  • K₃PO₄ (3 equivalents, finely ground)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.02 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product or to facilitate extraction into an organic solvent.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagrams and Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Pd(0)L2 Base Base Base->Ar-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Decision_Tree start Low Conversion? catalyst Check Catalyst Activity (Degas, Fresh Catalyst) start->catalyst Yes byproducts Byproducts Observed? start->byproducts No ligand Switch to Bulky, Electron-Rich Ligand (e.g., dppf, XPhos) catalyst->ligand base Increase Base Strength (K3PO4, Cs2CO3) ligand->base temp Increase Temperature base->temp temp->byproducts decarboxylation Protect Carboxylic Acid (Esterification) byproducts->decarboxylation Decarboxylation homocoupling Ensure O2 Exclusion, Lower Temperature byproducts->homocoupling Homocoupling success Reaction Optimized byproducts->success No Significant Byproducts decarboxylation->success homocoupling->success

Caption: A decision tree for troubleshooting common cross-coupling issues.

IV. References

References

solvent effects on 5-Bromo-6-methoxynicotinic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methoxynicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic, helping you troubleshoot effectively and optimize your synthetic outcomes. The reactivity of this molecule is significantly modulated by the choice of solvent, a factor that is often the root cause of unexpected results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Q1: My Suzuki coupling reaction is sluggish, stalls, or results in a low yield of the desired 5-aryl-6-methoxynicotinic acid. What's going wrong?

A1: This is a classic challenge in cross-coupling chemistry, often boiling down to three factors: catalyst deactivation, poor reagent solubility, or suboptimal reaction conditions. The solvent plays a critical role in all three.

Causality: The Suzuki-Miyaura coupling mechanism involves a delicate catalytic cycle with a Pd(0) species.[1] This species is highly sensitive to oxygen, leading to catalyst deactivation. Furthermore, the reaction requires a base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid, and both the base and your starting material must have sufficient solubility in the reaction medium for the catalytic cycle to proceed efficiently.[1][2]

Solutions & Protocol:

  • Oxygen Exclusion is Non-Negotiable:

    • Action: Degas your chosen solvent thoroughly. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-45 minutes. Sparge the reaction vessel with inert gas before adding reagents.

    • Rationale: Oxygen irreversibly oxidizes the active Pd(0) catalyst to Pd(II), killing the catalytic cycle and halting your reaction.[3]

  • Optimize Solvent and Base Selection for Solubility:

    • Action: Use a polar aprotic solvent system that can dissolve both the organic components and, to some extent, the inorganic base. Common successful systems include Dioxane/H₂O, DMF, or Toluene/EtOH/H₂O.[2][4]

    • Rationale: If your base or starting material is merely a suspension, the reaction is limited to the solid-liquid interface, drastically reducing the reaction rate. Water is often a beneficial co-solvent as it can dissolve carbonate or phosphate bases, making them more available.[5]

  • Check Reagent Quality:

    • Action: Ensure your arylboronic acid is not degraded (boronic acids can dehydrate to form unreactive boroxines). Use a high-purity palladium catalyst and ligands.

    • Rationale: Impurities in reagents can poison the catalyst or introduce side reactions.

Troubleshooting Workflow for Suzuki Coupling

G start Low Yield in Suzuki Coupling check_o2 Was the solvent thoroughly degassed? start->check_o2 check_solubility Are all reagents soluble at reaction temp? check_o2->check_solubility Yes re_degas ACTION: Re-run reaction with rigorous degassing. check_o2->re_degas No check_reagents Are reagents (boronic acid, catalyst) of high purity? check_solubility->check_reagents Yes change_solvent ACTION: Change solvent system (e.g., Dioxane/H2O, DMF). Consider a phase-transfer catalyst. check_solubility->change_solvent No new_reagents ACTION: Use fresh, purified reagents and catalyst. check_reagents->new_reagents No success Problem Solved check_reagents->success Yes re_degas->success change_solvent->success new_reagents->success

Caption: A logical workflow for diagnosing low-yield Suzuki coupling reactions.

Q2: My amide or ester coupling reaction is incomplete, and I'm recovering significant amounts of starting material. How can I drive the reaction to completion?

A2: This issue almost always points to either poor solubility of the starting carboxylic acid or insufficient activation. This compound is a crystalline solid with limited solubility in many common, less polar solvents.

Causality: For an amide or ester coupling to occur, the carboxylic acid must first be activated by a coupling reagent (e.g., HATU, DCC, EDC).[6] This activation step forms a highly reactive intermediate. If the starting acid is not fully dissolved, it cannot be activated efficiently, leading to incomplete conversion. The choice of solvent must support the solubility of the acid, the amine/alcohol, the coupling reagent, and the activated intermediate.

Solutions & Protocol:

  • Select an Appropriate Solvent:

    • Action: Switch to a polar aprotic solvent known to be effective for amide couplings, such as DMF, NMP, or DCM.[7][8] For particularly stubborn solubility issues, DMSO can be used, though its removal during workup can be challenging.

    • Rationale: These solvents are excellent at solvating the polar starting materials and intermediates involved in the coupling reaction without interfering with the reaction mechanism (unlike protic solvents, which can react with the activated species).[6]

  • Ensure Stoichiometry and Reagent Purity:

    • Action: Use a slight excess (1.1-1.2 equivalents) of the amine/alcohol and the coupling reagent. Ensure your reagents are anhydrous.

    • Rationale: Water can hydrolyze the activated intermediate back to the carboxylic acid, consuming your coupling reagent and reducing yield.[9]

  • Consider Temperature:

    • Action: While many couplings proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes improve solubility and reaction rates.

    • Rationale: Increased temperature can overcome small activation energy barriers and improve the dissolution of reactants. Monitor for potential side reactions or degradation.[10]

Visualizing Solvent's Role in Amide Coupling

G cluster_0 In a Polar Aprotic Solvent (e.g., DMF) cluster_1 In a Non-Polar Solvent (e.g., Hexane) Acid_DMF Carboxylic Acid (Solvated by DMF) Activated_DMF Activated Intermediate (Stabilized by Solvent Dipole) Acid_DMF->Activated_DMF + Coupling Reagent Amine_DMF Amine (Solvated by DMF) Amine_DMF->Activated_DMF Nucleophilic Attack Product_DMF Amide Product Activated_DMF->Product_DMF Acid_Hex Carboxylic Acid (Insoluble Precipitate) No_Reaction No Reaction Acid_Hex->No_Reaction

Caption: How solvent choice dictates reactant availability in amide coupling.

Q3: I'm observing an unexpected side product, especially at higher temperatures. Could it be decarboxylation?

A3: Yes, decarboxylation is a known thermal decomposition pathway for nicotinic acid derivatives, particularly when heated excessively, sometimes facilitated by catalysts or acidic/basic conditions.[11][12]

Causality: The pyridine ring can stabilize the negative charge that develops on the ring carbon upon loss of CO₂. This process generates 3-bromo-2-methoxypyridine as a byproduct, which can complicate purification and lower the yield of your desired product.

Solutions:

  • Lower Reaction Temperature: This is the most direct solution. If a reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.

  • Avoid Prolonged Heating: Monitor your reaction by TLC or LCMS and stop the reaction as soon as the starting material is consumed. Unnecessary heating increases the likelihood of decomposition.[9]

  • Solvent Choice: High-boiling point solvents like DMF or DMSO allow for higher reaction temperatures, which may inadvertently promote decarboxylation. If possible, opt for a lower-boiling solvent like THF or Dioxane if the reaction can be driven to completion at a lower temperature.

Frequently Asked Questions (FAQs)
Q1: Should I use a protic or aprotic solvent for my reaction?

A1: The choice is highly dependent on the reaction type.

  • For reactions involving strong bases or highly reactive intermediates (e.g., amide coupling, reactions with organometallics): Use a polar aprotic solvent like THF, DMF, or DCM.[13] Protic solvents (like ethanol or water) have acidic protons that can quench bases, react with activated intermediates, or coordinate too strongly with catalysts, thereby inhibiting the reaction.[14][15]

  • For reactions that benefit from stabilizing ionic species (e.g., some SₙAr reactions or Suzuki couplings): A polar protic solvent (often as a co-solvent with an aprotic one, like dioxane/water) can be beneficial.[14] The hydrogen-bonding ability of protic solvents can stabilize charged transition states, accelerating the reaction.[16] However, for Suzuki couplings, the primary role of water is often to dissolve the inorganic base.[5]

Q2: How exactly does solvent polarity influence the reactivity of this compound?

A2: Solvent polarity is more than just a single value; it's a combination of properties that influence reaction rates by stabilizing either the ground state (reactants) or the transition state.

  • Dipolarity/Polarizability (π*): Solvents with high dipolarity (like DMSO, DMF) are effective at stabilizing charged intermediates and polar transition states through dipole-dipole interactions. This often accelerates reactions where charge is generated or becomes more separated in the transition state.[16][17]

  • Hydrogen Bond Acidity (α): This is the ability of a solvent to donate a hydrogen bond (e.g., alcohols, water). These solvents can stabilize anions (like the carboxylate) but may slow down reactions by solvating and deactivating nucleophiles.[14]

  • Hydrogen Bond Basicity (β): This is the ability of a solvent to accept a hydrogen bond (e.g., DMF, DMSO, THF). These solvents can solvate the acidic proton of the carboxylic acid group, potentially increasing its nucleophilicity in certain reactions or influencing its acidity.[16]

Q3: Can you provide a quick-reference table for starting solvent selection?

A3: Absolutely. This table provides empirically validated starting points. Optimization will likely be required for your specific substrate.

Table 1: Recommended Solvents for Common Reactions

Reaction TypePrimary Recommended SolventsRationale & Key Considerations
Suzuki Coupling Dioxane/H₂O, DMF, Toluene/EtOH/H₂OBalances solubility of organic substrates and inorganic bases. Requires rigorous degassing.
Amide Coupling DMF, DCM, THFPolar aprotic solvents that solubilize the acid and do not interfere with coupling reagents.[7][18]
Esterification (DCC/DMAP) DCM, THFAprotic solvents are essential to prevent reaction with the activated acid.[19]
SₙAr Reactions DMSO, DMF, NMPHigh-boiling polar aprotic solvents are needed to facilitate nucleophilic attack at elevated temperatures.[3]
Q4: What is the general solubility profile of this compound?

A4: While quantitative data is sparse, an empirical profile can be established based on its structure and observed behavior in reactions.

Table 2: Qualitative Solubility Profile

Solvent ClassExample SolventsSolubilityNotes
Polar Aprotic DMSO, DMF, NMPSolubleOften the best choice for achieving a homogeneous reaction mixture.
Chlorinated DCM, ChloroformSparingly to Moderately SolubleSolubility may be sufficient for some reactions, especially with heating.
Ethers THF, DioxaneSparingly SolubleOften requires heating to fully dissolve.
Alcohols Methanol, EthanolSparingly SolubleMay be unsuitable for reactions sensitive to protic sources.
Non-Polar Hexanes, TolueneInsolubleGenerally unsuitable as primary reaction solvents.[20]

References

Validation & Comparative

5-Bromo-6-methoxynicotinic acid vs 5-chloronicotinic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Reactivity of 5-Bromo-6-methoxynicotinic Acid and 5-chloronicotinic Acid

For researchers and professionals in drug development and medicinal chemistry, the selection of building blocks is a critical decision that dictates synthetic strategy and efficiency. Halogenated nicotinic acids are foundational scaffolds, and understanding the nuanced reactivity of different congeners is paramount. This guide provides a detailed, evidence-based comparison of two key intermediates: this compound and 5-chloronicotinic acid. We will dissect their structural and electronic differences and provide experimental context for their behavior in palladium-catalyzed cross-coupling reactions, the cornerstone of modern molecule construction.

Structural and Electronic Profile: More Than Just a Halogen Swap

At first glance, the two molecules appear to be simple variations of a 5-halonicotinic acid core. However, their electronic landscapes, and consequently their chemical reactivity, are markedly different.

5-Chloronicotinic Acid: This molecule is a standard pyridine derivative featuring two electron-withdrawing groups: the carboxylic acid at the 3-position and the chlorine atom at the 5-position.[1] The pyridine nitrogen itself is inherently electron-withdrawing, creating an electron-deficient aromatic system. This electronic posture makes the C-Cl bond relatively strong and less susceptible to cleavage, a crucial factor in its reactivity profile.

This compound: The introduction of two changes dramatically alters this molecule's profile compared to its chloro-counterpart.

  • The Bromo Substituent: The carbon-bromine (C-Br) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This is the single most important factor determining its enhanced reactivity in cross-coupling reactions.

  • The 6-Methoxy Group: Positioned ortho to the pyridine nitrogen, the methoxy group exerts a powerful influence. While it has a weak electron-withdrawing inductive effect, its primary role is as a strong electron-donating group via resonance. This donation mitigates the electron-deficient nature of the pyridine ring and can influence the basicity of the nitrogen atom.[2]

Property5-Chloronicotinic AcidThis compound
Molecular Formula C₆H₄ClNO₂C₇H₆BrNO₃
Molecular Weight 157.55 g/mol [3]232.03 g/mol [4]
Key Substituents 5-Chloro (electron-withdrawing)5-Bromo (more reactive leaving group)
3-Carboxyl (electron-withdrawing)6-Methoxy (electron-donating)
3-Carboxyl (electron-withdrawing)
Dominant Feature Electron-deficient ring, strong C-Cl bondWeaker C-Br bond, electronically modified ring

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant divergence in the utility of these two molecules is observed in palladium-catalyzed cross-coupling reactions. The success of these reactions hinges on the initial, often rate-limiting, oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.

A. Suzuki-Miyaura Coupling: The Primacy of the C-Br Bond

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5] The established reactivity trend for halides in the critical oxidative addition step is I > Br > OTf >> Cl .[5][6]

This hierarchy places This compound as the far more reactive partner. Its C-Br bond is readily cleaved by a Pd(0) catalyst under relatively mild conditions. In contrast, 5-chloronicotinic acid , with its stronger C-Cl bond, requires more forcing conditions. This often translates to a need for higher temperatures, longer reaction times, and more specialized, electron-rich and bulky phosphine ligands to facilitate the difficult oxidative addition step.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

ParameterThis compound (and analogs)5-Chloronicotinic AcidCausality & Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos)The less reactive C-Cl bond requires a more electron-rich, sterically demanding ligand to promote oxidative addition.
Typical Temp. 80-100 °C[7]100-120 °C or higherHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Base K₃PO₄, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often employed to facilitate the transmetalation step, especially when the oxidative addition is sluggish.
Relative Yield Generally high (e.g., 85-89% reported for 5-bromonicotinic acid)[7]Typically lower to moderate, highly substrate-dependentThe facile oxidative addition for the bromo-compound leads to more efficient and higher-yielding transformations.
B. Buchwald-Hartwig Amination: A Similar Tale of Reactivity

For the crucial synthesis of C-N bonds, the Buchwald-Hartwig amination follows the same reactivity principles.[8][9] The oxidative addition of the aryl halide to the palladium catalyst remains the key step.

Consequently, This compound is the preferred substrate for C-N coupling. It can be successfully coupled with a wide range of amines using standard palladium catalysts and ligands. Conversely, 5-chloronicotinic acid is a challenging substrate for amination.[6] Successful coupling often necessitates the use of highly specialized and often proprietary biarylphosphine ligands (e.g., BrettPhos, RuPhos) designed specifically to activate inert aryl chlorides.[10]

C. Heck Reaction

In the Heck reaction, which forms C-C bonds between an aryl halide and an alkene, the same fundamental principles of oxidative addition apply.[11][12] Therefore, this compound will exhibit significantly higher reactivity compared to 5-chloronicotinic acid, enabling the reaction to proceed under milder conditions.

Experimental Protocols: A Practical Guide

To illustrate the practical differences, we provide a representative protocol for a Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid

Suzuki_Miyaura_Cycle

Caption: Comparative workflow for Suzuki coupling.

Summary and Strategic Recommendations

FeatureThis compound5-Chloronicotinic Acid
Reactivity in Cross-Coupling High Low
Typical Reaction Conditions Mild (lower temp, standard catalysts)Harsh (higher temp, specialized ligands)
Cost Generally higherGenerally lower
Primary Use Case Ideal for rapid, high-yield synthesis when reactivity is desired.Suitable for cost-sensitive, large-scale synthesis where optimization of harsh conditions is feasible, or when orthogonal reactivity is needed in a polyhalogenated molecule.

The choice between this compound and 5-chloronicotinic acid is a clear-cut strategic decision based on reactivity. This compound is the unequivocally more reactive compound in palladium-catalyzed cross-coupling reactions due to the inherent weakness of the C-Br bond compared to the C-Cl bond. This translates to milder reaction conditions, broader substrate scope with standard catalysts, and generally higher yields.

While the electron-donating methoxy group does modulate the electronic properties of the pyridine ring, the identity of the halogen is the dominant factor governing its utility in these transformative reactions. 5-chloronicotinic acid remains a valuable, cost-effective building block, but researchers must be prepared to invest significant effort in optimization, employing more forcing conditions and advanced catalytic systems to achieve desired outcomes.

References

A Comparative Guide to the Biological Activity of Bromo-methoxynicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. The precise positioning of functional groups on a core scaffold can dramatically alter a molecule's interaction with biological targets, leading to vastly different pharmacological or physiological outcomes. This guide provides an in-depth comparison of the potential biological activities of bromo-methoxynicotinic acid isomers, synthesizing technical accuracy with field-proven insights. While direct comparative experimental data for these specific isomers is not extensively available in peer-reviewed literature, this guide will extrapolate from established structure-activity relationships (SAR) of related nicotinic acid derivatives to provide a robust theoretical framework and detailed experimental protocols for empirical validation.

The Critical Role of Isomerism in Biological Function

Isomers, molecules sharing the same chemical formula but differing in the arrangement of their atoms, are fundamental to the specificity of biological interactions. Positional isomers, such as the different bromo-methoxynicotinic acids, can exhibit distinct electronic and steric properties, influencing their ability to bind to receptors, inhibit enzymes, or permeate cell membranes. The location of the electron-withdrawing bromine atom and the electron-donating, yet sterically influential, methoxy group on the nicotinic acid scaffold is predicted to significantly impact their biological profiles.

Known Biological Activities of Substituted Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of compounds with a wide range of documented biological activities. Understanding these provides a foundation for predicting the potential activities of bromo-methoxynicotinic acid isomers.

Herbicidal Activity

Derivatives of nicotinic acid have been investigated as potential herbicides. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides showed significant herbicidal effects against various weeds. The structure-activity relationships in these studies indicate that the substitution pattern on the pyridine ring is a key determinant of phytotoxicity. This suggests that the positioning of the bromo and methoxy groups on the nicotinic acid ring could modulate herbicidal efficacy.

Antimicrobial and Antifungal Activity

The pyridine ring is a common scaffold in antimicrobial agents. Nicotinic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Studies on related compounds have shown that factors like lipophilicity and the electronic nature of substituents influence the antimicrobial spectrum and potency. Halogenation, in particular, is a known strategy to enhance the biological activity of various compounds. Therefore, bromo-methoxynicotinic acid isomers are plausible candidates for novel antimicrobial or antifungal agents.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A, but the core nicotinic acid structure is also related to nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). The binding affinity and functional activity of ligands at nAChRs are highly sensitive to their chemical structure. The precise arrangement of substituents on the pyridine ring can determine whether a compound acts as an agonist or antagonist, and its selectivity for different nAChR subtypes.

A Theoretical Comparison of Bromo-methoxynicotinic Acid Isomers

In the absence of direct comparative experimental data, we can formulate hypotheses about the relative biological activities of different bromo-methoxynicotinic acid isomers based on established SAR principles. The key isomers for comparison would include, but are not limited to:

  • 5-Bromo-2-methoxynicotinic acid

  • 2-Bromo-5-methoxynicotinic acid

  • 6-Bromo-3-methoxynicotinic acid

  • 4-Bromo-2-methoxynicotinic acid

  • 2-Bromo-6-methoxynicotinic acid

The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group at different positions will alter the electron density of the pyridine ring and the carboxyl group, as well as the molecule's overall shape and polarity. These differences are expected to translate into varied biological activities.

For instance, in the context of nicotinic receptor binding , the position of the nitrogen atom and the carboxyl group relative to the substituents will be critical for interaction with the receptor's binding pocket. The electrostatic potential surface of each isomer will differ, influencing its affinity and efficacy.

In terms of antimicrobial or herbicidal activity , the lipophilicity and membrane permeability of the isomers will likely vary. An isomer with a more balanced hydrophilic-lipophilic character might exhibit better cell penetration and, consequently, higher potency.

Table 1: Predicted Physicochemical Properties and Hypothesized Biological Activity Trends of Bromo-methoxynicotinic Acid Isomers

IsomerPredicted Lipophilicity (cLogP)Hypothesized Nicotinic Receptor AffinityHypothesized Antimicrobial ActivityHypothesized Herbicidal Activity
5-Bromo-2-methoxynicotinic acidModeratePotentially high, depending on receptor subtypeModerate to highModerate
2-Bromo-5-methoxynicotinic acidModeratePotentially different selectivity profile from the 5,2-isomerModerate to highModerate
6-Bromo-3-methoxynicotinic acidModerateMay exhibit distinct agonist/antagonist propertiesModerateModerate to high

Note: These are hypothetical predictions based on general SAR principles and require experimental validation.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of bromo-methoxynicotinic acid isomers, a series of well-defined, self-validating experiments are necessary.

Workflow for Comparative Biological Activity Screening

G cluster_0 Isomer Synthesis & Purification cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Studies cluster_3 Data Analysis & SAR Synthesis Synthesis of Positional Isomers Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC/MBC) Purification->Antimicrobial Herbicidal Herbicidal Assays (Seed Germination) Purification->Herbicidal Receptor_Binding Nicotinic Receptor Binding Assay Purification->Receptor_Binding Dose_Response Dose-Response & IC50/EC50 Determination Antimicrobial->Dose_Response Herbicidal->Dose_Response Cell_Based Cell-Based Functional Assays Receptor_Binding->Cell_Based Data_Analysis Comparative Data Analysis Dose_Response->Data_Analysis Cell_Based->Data_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->Data_Analysis SAR Structure-Activity Relationship Elucidation Data_Analysis->SAR G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling cluster_2 Antagonist Action Ligand Bromo-methoxynicotinic Acid Isomer Receptor Nicotinic Acetylcholine Receptor (nAChR) Ligand->Receptor Binds to Ion_Channel Ion Channel Opening (Agonist) Receptor->Ion_Channel Blockade Receptor Blockade (Antagonist) Receptor->Blockade Second_Messenger Second Messenger Activation Ion_Channel->Second_Messenger Gene_Expression Altered Gene Expression Second_Messenger->Gene_Expression Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Gene_Expression->Cellular_Response

A Comparative Guide to PARP Inhibitors: Efficacy and Mechanistic Insights of Nicotinic Acid-Derived Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for cancers harboring defects in DNA repair pathways. This guide provides an in-depth comparison of the efficacy of PARP inhibitors, a class of drugs originating from the nicotinic acid (vitamin B3) derivative, nicotinamide. We will delve into their mechanism of action, compare key performance indicators of clinically approved agents, and provide a detailed experimental protocol for assessing their efficacy.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage.[1][2][3] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[3][4][5][6]

The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through a process called homologous recombination (HR).[1][7] In cells with deficient HR, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which can collapse replication forks during cell division, generating DSBs.[1] With a compromised HR pathway, these cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where the loss of two genes or pathways is lethal but the loss of either one alone is not, is known as "synthetic lethality".[1][8]

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors, being structural mimics of nicotinamide, competitively bind to the catalytic domain of PARP enzymes, preventing the synthesis of PAR.[9] This was initially thought to be their sole mechanism of action. However, a more profound cytotoxic mechanism has been identified: PARP trapping .[4][10][11] This phenomenon involves the inhibitor locking the PARP enzyme onto the DNA at the site of the break.[4][10] The resulting PARP-DNA complex is more cytotoxic than the unrepaired SSB itself, as it obstructs DNA replication and transcription.[10] Different PARP inhibitors exhibit varying potencies in their ability to trap PARP, which contributes to their differential efficacy.[11][12][13]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors cluster_2 Cell Fate in BRCA-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PARylation PAR Synthesis (PARP Activation) PARP1->PARylation catalyzes PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping leads to Repair_Complex SSB Repair Complex (XRCC1, etc.) PARylation->Repair_Complex recruits DNA_Repair SSB Repair Repair_Complex->DNA_Repair mediates PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB BRCA_Deficiency BRCA1/2 Deficiency (Impaired HR) DSB->BRCA_Deficiency leads to unrepaired DSBs in Apoptosis Apoptosis BRCA_Deficiency->Apoptosis

Caption: Signaling pathway of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Comparative Efficacy of Clinically Approved PARP Inhibitors

Several PARP inhibitors have received regulatory approval for the treatment of various cancers. Their efficacy is often compared based on their half-maximal inhibitory concentration (IC50) for PARP1 and PARP2, as well as their PARP trapping potency.

InhibitorTarget(s)IC50 PARP1 (nM)IC50 PARP2 (nM)Relative PARP Trapping PotencyKey Clinical Indications (BRCA-mutated)
Olaparib PARP1/21 - 51 - 12+++Ovarian, Breast, Pancreatic, Prostate Cancer[9][14][15][16]
Niraparib PARP1/23.82.1++++Ovarian Cancer[9][14]
Rucaparib PARP1/2/3~1.4~0.7+++Ovarian, Prostate Cancer[9]
Talazoparib PARP1/2~1.0~1.2+++++Breast Cancer[9][14]
Nicotinamide PARP1~330,000 (3.3 µM for Benzamide)-+Investigational, requires high doses[14]

Note: IC50 values can vary depending on the assay conditions. Trapping potency is a relative comparison based on published literature.[11][13]

Olaparib , the first-in-class PARP inhibitor, has demonstrated significant clinical benefit. In the Phase III OlympiAD trial for patients with germline BRCA-mutated, HER2-negative metastatic breast cancer, olaparib showed a median progression-free survival (PFS) of 7.0 months compared to 4.2 months with standard therapy.[16] The LUCY trial, a real-world study, confirmed these findings with a median PFS of 8.18 months and a median overall survival (OS) of 24.94 months.[17] In the SOLO-1 trial for newly diagnosed advanced ovarian cancer with a BRCA mutation, olaparib maintenance therapy resulted in a substantially longer median PFS (not reached in the olaparib arm vs. 13.8 months in the placebo arm after a median follow-up of 41 months).[18] More recent data from this trial showed a median OS that was not reached in the olaparib group versus 75.2 months in the placebo group.[18]

Talazoparib is recognized as the most potent PARP trapper, approximately 100-fold more so than olaparib.[13] This enhanced trapping activity is thought to contribute to its high efficacy, particularly in breast cancer.

Nicotinamide , the parent compound, also exhibits PARP inhibitory activity, though at much higher concentrations (in the millimolar range) compared to its synthetic derivatives.[19] While not used as a standalone cancer therapeutic due to the high doses required, its potential as an adjunctive therapy is being explored.

Experimental Protocol: In Vitro PARP Activity Colorimetric Assay

This protocol outlines a common method for determining the in vitro efficacy of a PARP inhibitor using a colorimetric assay. This type of assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is a direct measure of PARP activity.[20][21]

Experimental_Workflow Plate_Coating 1. Coat 96-well plate with histone proteins Blocking 2. Block non-specific binding sites Plate_Coating->Blocking Reaction_Setup 3. Add reaction components: - PARP enzyme - Activated DNA - Biotinylated NAD+ - Test inhibitor (varying concentrations) Blocking->Reaction_Setup Incubation 4. Incubate to allow PARP reaction Reaction_Setup->Incubation Washing_1 5. Wash to remove unbound reagents Incubation->Washing_1 Streptavidin_HRP 6. Add Streptavidin-HRP Washing_1->Streptavidin_HRP Incubation_2 7. Incubate Streptavidin_HRP->Incubation_2 Washing_2 8. Wash Incubation_2->Washing_2 Substrate_Addition 9. Add colorimetric HRP substrate Washing_2->Substrate_Addition Color_Development 10. Incubate for color development Substrate_Addition->Color_Development Read_Absorbance 11. Read absorbance on a plate reader Color_Development->Read_Absorbance Data_Analysis 12. Analyze data to determine IC50 Read_Absorbance->Data_Analysis

Caption: A typical experimental workflow for a colorimetric PARP activity assay.

Materials:

  • 96-well plate coated with histones

  • Recombinant PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Test inhibitor (e.g., Olaparib) and vehicle control (e.g., DMSO)

  • Assay buffer

  • Wash buffer (e.g., PBST)

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: A 96-well plate is pre-coated with histone proteins, which serve as the substrate for PARP. The plate is then washed and blocked to prevent non-specific binding.

    • Rationale: Immobilizing the histone substrate allows for easy separation of the reaction products from the reaction mixture through simple washing steps.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PARP enzyme, activated DNA (which is required to activate the PARP enzyme), and biotinylated NAD+ in the assay buffer.

    • Rationale: Activated DNA mimics DNA damage, which is necessary for the catalytic activation of PARP1. Biotinylated NAD+ allows for the detection of the newly synthesized PAR chains.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., a serial dilution of Olaparib) to the wells. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

    • Rationale: A dose-response curve is essential to determine the concentration at which the inhibitor shows 50% inhibition (IC50), a key measure of its potency.

  • Enzymatic Reaction: Initiate the reaction by adding the PARP enzyme mixture to the wells. Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for the PARylation of the histone substrate.

    • Rationale: This incubation period allows for sufficient product formation in the absence of an inhibitor for a robust signal.

  • Detection: a. Wash the plate multiple times with wash buffer to remove the reaction mixture, leaving only the histones with the incorporated biotinylated PAR chains. b. Add a solution of streptavidin-HRP to each well and incubate. The streptavidin will bind to the biotin on the PAR chains. c. Wash the plate again to remove any unbound streptavidin-HRP. d. Add the colorimetric HRP substrate. The HRP enzyme will catalyze a color-producing reaction. e. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Rationale: The intensity of the color produced is directly proportional to the amount of biotinylated PAR, and thus to the activity of the PARP enzyme.

  • Data Analysis: Plot the absorbance values against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC50 value of the inhibitor.

Conclusion and Future Perspectives

Nicotinic acid-derived PARP inhibitors have revolutionized the treatment of BRCA-mutated cancers and are expanding their utility to other malignancies with deficiencies in DNA repair. The dual mechanism of catalytic inhibition and PARP trapping provides a powerful strategy for inducing synthetic lethality. While Olaparib has paved the way, newer agents with enhanced PARP trapping capabilities, such as Talazoparib, are demonstrating significant promise.

Future research will likely focus on overcoming resistance to PARP inhibitors, exploring novel combination therapies, and identifying new biomarkers to expand the patient population that can benefit from these targeted agents. The continued exploration of the nicotinic acid scaffold may yet yield even more potent and selective inhibitors, further advancing the field of precision oncology.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Bromo-6-methoxynicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-Bromo-6-methoxynicotinic Acid Scaffold

This compound has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features—a pyridine core, a reactive carboxylic acid handle, a strategically placed methoxy group, and a versatile bromine atom—offer a rich platform for the synthesis of diverse and biologically active molecules. The pyridine ring itself is a common motif in many pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The bromine atom at the 5-position is not merely a placeholder; it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents to explore new chemical space.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this core, offering insights into how modifications at various positions can modulate their biological effects, with a focus on their potential as anti-inflammatory agents, kinase inhibitors, and receptor antagonists.

Synthesizing the Structure-Activity Relationship (SAR)

While a singular, comprehensive study on the SAR of this compound analogs is not yet publicly available, by synthesizing data from research on closely related nicotinic acid derivatives, we can construct a robust and predictive SAR model. The key points of modification on this scaffold are the carboxylic acid (Position 3), the bromine (Position 5), and the methoxy group (Position 6).

The Crucial Role of the Carboxylic Acid (Position 3)

The carboxylic acid is a primary site for derivatization, commonly converted into amides and esters. This modification significantly impacts the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influences its pharmacokinetic and pharmacodynamic profile.

  • Amide Analogs: The formation of amides by coupling the carboxylic acid with a diverse range of amines is a common strategy. The nature of the amine substituent is critical for activity. For instance, in the development of potential antipsychotic agents, specific benzamide derivatives have shown high potency as dopamine D2 and serotonin 5-HT3 receptor antagonists. The stereochemistry and nature of the amine side chain are crucial for receptor interaction.

  • Ester Analogs: Esterification of the carboxylic acid can modulate the compound's prodrug potential and cell permeability. The choice of the alcohol component can be tailored to target specific tissues or to control the rate of hydrolysis to the active carboxylic acid. Studies on related nicotinic acid esters have demonstrated their potential as anticancer agents.[2]

The Influence of the 5-Bromo Substituent

The bromine atom at the 5-position plays a multifaceted role in the SAR of these analogs.

  • Halogen Bonding: The bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the ligand to its target protein.

  • Steric and Electronic Effects: The size and electronegativity of the bromine atom influence the overall shape and electronic distribution of the molecule, which can be critical for fitting into a specific binding pocket. In some related quinoline derivatives, bromo-substitution has been shown to be important for anticancer activity.[3]

  • Synthetic Handle: As mentioned, the 5-bromo position is an excellent site for introducing further diversity through cross-coupling reactions. The introduction of various aryl or heteroaryl groups at this position can lead to compounds with enhanced potency and selectivity for their targets.

The Impact of the 6-Methoxy Group

The methoxy group at the 6-position is another key determinant of biological activity.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein.

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule by steric hindrance or electronic effects, which can be important for pre-organizing the molecule for optimal binding.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Modification of this group to other alkoxy groups or its replacement with other substituents can be used to fine-tune the metabolic stability of the compounds. In a related series of compounds, the presence and position of methoxy groups were found to be critical for potent antipsychotic activity.

The following diagram provides a visual summary of the key SAR points for this compound analogs.

SAR_Summary cluster_core This compound Core cluster_positions Key Modification Points & Their Influence cluster_activities Resulting Biological Activities Core Pyridine Ring pos3 Position 3: Carboxylic Acid - Amide/Ester formation - Modulates PK/PD properties Core->pos3 Derivatization pos5 Position 5: Bromine - Halogen bonding - Steric/Electronic effects - Synthetic handle (e.g., Suzuki coupling) Core->pos5 Substitution pos6 Position 6: Methoxy Group - H-bond acceptor - Conformational control - Metabolic stability Core->pos6 Modification act1 Anti-inflammatory pos3->act1 act2 Kinase Inhibition pos3->act2 act3 Receptor Antagonism (Dopamine/Serotonin) pos3->act3 pos5->act1 pos5->act2 pos5->act3 pos6->act1 pos6->act2 pos6->act3

Caption: Key structure-activity relationship points for this compound analogs.

Comparative Experimental Data

To provide a tangible understanding of the biological activities of nicotinic acid derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from the literature. While not direct analogs of this compound, they provide valuable insights into the potential potency of this class of compounds.

Compound ClassTarget/AssayRepresentative IC50 (µM)Reference
Isonicotinate Derivative (Compound 5)ROS Inhibition (Anti-inflammatory)1.42 ± 0.1[4]
2,6-bisbenzylidenecyclohexanone Derivative (Compound 88)Nitric Oxide (NO) Inhibition4.9 ± 0.3[5]
Pyrrolizine-based Derivative (Compound 7c)COX-2 Inhibition0.42[6]
Thia-oxadiazolophaneHRBC Hemolysis (Anti-inflammatory)Varies by derivative[7]
Caffeic Acid EsterHeLa Cell Proliferation (Anticancer)10-200[2]

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[8]

2. Compound Treatment and Stimulation:

  • Prepare stock solutions of the test compounds in DMSO.
  • Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[8]

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.
  • Incubate the plate at room temperature for 10-15 minutes, protected from light.
  • Measure the absorbance at 540-550 nm using a microplate reader.[8]
  • Quantify the nitrite concentration, a stable product of NO, using a sodium nitrite standard curve.

4. Cell Viability Assay (MTT Assay):

  • To ensure that the observed reduction in NO is not due to cytotoxicity, perform an MTT assay in parallel.
  • After compound treatment (without LPS stimulation), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.[8]

5. Data Analysis:

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
  • Determine the IC50 value of the compound for NO inhibition.
  • Calculate cell viability as a percentage of the vehicle-treated control.

The following diagram illustrates the general experimental workflow for screening these compounds.

Experimental_Workflow start Start: Synthesized Analogs step1 Primary Screening: In Vitro Anti-inflammatory Assay (e.g., Griess Assay for NO) start->step1 step2 Cytotoxicity Assessment (e.g., MTT Assay) step1->step2 decision1 Active & Non-toxic? step2->decision1 step3 Secondary Screening: - Kinase Inhibition Assays - Receptor Binding Assays decision1->step3 Yes end End: Preclinical Candidate decision1->end No decision2 Potent & Selective? step3->decision2 decision2->step3 No step4 Lead Optimization: Further SAR Studies decision2->step4 Yes step4->end

Caption: A general experimental workflow for the screening of this compound analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a specific protein kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.
  • Prepare the kinase, substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[9]

2. Kinase Reaction:

  • In a 96-well plate, add the serially diluted compound or DMSO control.
  • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
  • Initiate the reaction by adding the substrate/ATP mixture.
  • Incubate the plate at 30°C for 60 minutes.[9]

3. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.
  • Incubate for 40 minutes at room temperature.
  • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.[9]

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 3: Dopamine D2 Receptor Antagonist Assay (Cell-Based)

This protocol outlines a cell-based functional assay to measure the antagonist activity of a compound at the dopamine D2 receptor.

1. Cell Culture:

  • Use a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[10]

2. Antagonist Assay:

  • Seed the cells in a suitable microplate.
  • Treat the cells with various concentrations of the test compound (potential antagonist) or vehicle.
  • Stimulate the cells with a known D2 receptor agonist (e.g., dopamine) at its EC50 concentration.
  • Measure the cellular response, which is often a change in intracellular cyclic AMP (cAMP) levels or β-arrestin recruitment.[11][12]

3. Signal Detection:

  • The change in the second messenger (e.g., cAMP) can be quantified using various methods, such as fluorescence-based biosensors or HTRF assays.[13][14]

4. Data Analysis:

  • Plot the response against the concentration of the test compound.
  • Determine the IC50 value of the antagonist.

Signaling Pathway Visualization

The anti-inflammatory effects of this compound analogs are likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway and potential points of inhibition.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation, NF-κB release Inhibitor 5-Bromo-6-methoxy- nicotinic acid analog Inhibitor->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. By systematically exploring the structure-activity relationships through modifications at the carboxylic acid, 5-bromo, and 6-methoxy positions, researchers can fine-tune the biological activity of these analogs to achieve desired potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the rational design and evaluation of this versatile class of compounds.

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-6-methoxynicotinic Acid in Drug Discovery

This compound is a pivotal building block in the landscape of medicinal chemistry. Its strategically functionalized pyridine core, featuring a bromine atom and a methoxy group, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the methoxy group modulates the electronic properties and metabolic stability of the resulting compounds. This guide provides a comprehensive comparison of the most prevalent synthetic routes to this key intermediate, offering insights into the rationale behind experimental choices and providing detailed protocols to aid researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield. Herein, we dissect two primary, and one alternative, synthetic routes, evaluating their respective merits and drawbacks.

Route 1: Sequential Bromination and Methylation of 6-Hydroxynicotinic Acid

This is arguably the most direct and widely employed route, commencing from the readily available 6-hydroxynicotinic acid. The strategy involves a two-step sequence: electrophilic bromination at the C5 position followed by O-methylation of the hydroxyl group.

Causality Behind Experimental Choices: The electron-rich nature of the pyridinone ring in 6-hydroxynicotinic acid directs the electrophilic bromination to the C5 position, which is activated by the hydroxyl group at C6. The subsequent methylation of the hydroxyl group is a standard transformation to introduce the desired methoxy functionality.

Route_1 start 6-Hydroxynicotinic Acid step1 Bromination start->step1 intermediate 5-Bromo-6-hydroxynicotinic Acid step1->intermediate step2 Methylation intermediate->step2 product This compound step2->product

Caption: Workflow for Route 1: Sequential Bromination and Methylation.

Advantages:

  • High-yielding first step: The initial bromination of 6-hydroxynicotinic acid proceeds with excellent yield, often exceeding 95%.[1]

  • Readily available starting material: 6-Hydroxynicotinic acid is a commercially available and relatively inexpensive starting material.

  • Direct approach: This route is conceptually straightforward and involves well-established chemical transformations.

Disadvantages:

  • Handling of hazardous reagents: The use of liquid bromine requires appropriate safety precautions.

  • Potential for side reactions in methylation: The methylation step needs to be carefully controlled to avoid N-methylation of the pyridine ring, although O-methylation is generally favored for 6-hydroxypyridines.

Route 2: Functionalization of a Pre-halogenated Nicotinic Acid Derivative

This alternative strategy commences with a pyridine ring that is already halogenated at the 5- and 6-positions, typically 5-bromo-6-chloronicotinic acid or its corresponding methyl ester. The synthesis then proceeds via a nucleophilic substitution of the more reactive chloro group with a methoxide source.

Causality Behind Experimental Choices: The greater reactivity of the chloro substituent at the C6 position of the pyridine ring towards nucleophilic aromatic substitution, compared to the bromo substituent at C5, allows for the selective introduction of the methoxy group. This differential reactivity is a cornerstone of this synthetic design.

Route_2 start 5-Bromo-6-hydroxynicotinic Acid step1 Chlorination start->step1 intermediate1 5-Bromo-6-chloronicotinic Acid step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 Methyl 5-bromo-6-chloronicotinate step2->intermediate2 step3 Methoxylation intermediate2->step3 step4 Hydrolysis step3->step4 product This compound step4->product

Caption: Workflow for Route 2: Functionalization of a Pre-halogenated Intermediate.

Advantages:

  • High regioselectivity: The selective substitution of the C6-chloro group provides excellent control over the final product's structure.

  • Modular approach: This route allows for the synthesis of various alkoxy derivatives by simply changing the nucleophile in the substitution step.

Disadvantages:

  • Longer synthetic sequence: This route involves more steps compared to Route 1.

  • Use of potentially harsh reagents: The chlorination step often employs reagents like phosphorus oxychloride, which require careful handling.[2][3]

Alternative Strategy: Multi-step Synthesis from Dihalogenated Pyridines

A more complex, multi-step approach has been described in the literature, starting from precursors like methyl 2,6-dichloropyridine-3-carboxylate.[4] This route involves a sequence of regioselective nucleophilic substitutions, oxidations, and finally bromination and hydrolysis to arrive at a similarly substituted nicotinic acid derivative.

Causality Behind Experimental Choices: This strategy is often employed when a diverse library of analogues is desired, as the dihalogenated starting material allows for sequential and regioselective introduction of different functional groups. The choice of reaction conditions (solvent, temperature) can be tuned to favor substitution at either the C2 or C6 position.

This route is generally considered less efficient for the specific synthesis of this compound due to its length and the potential for lower overall yields. However, its value lies in its adaptability for creating a broader range of structurally related compounds.

Quantitative Data Summary

ParameterRoute 1: Sequential Bromination & MethylationRoute 2: Functionalization of Pre-halogenated Intermediate
Starting Material 6-Hydroxynicotinic Acid5-Bromo-6-hydroxynicotinic Acid
Key Reagents Bromine, Methylating Agent (e.g., DMS)POCl₃, Methanol, Sodium Methoxide
Number of Steps 24
Reported Yield (Step 1) ~97% (Bromination)[1]~97% (Chlorination)[2][3]
Overall Yield Good to Excellent (Estimated)Moderate to Good (Estimated)
Purification Filtration and RecrystallizationFiltration, Extraction, and Recrystallization

Detailed Experimental Protocols

Route 1: Protocol

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid [1]

  • Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add bromine (4.2 mL, 81.4 mmol) to the suspension under ice bath cooling.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting solid product by filtration, wash with water, and dry in a vacuum oven at 40°C for 24 hours to afford 5-bromo-6-hydroxynicotinic acid as a tan solid (12.1 g, 97% yield).

Step 2: Synthesis of this compound (Proposed)

  • To a solution of 5-bromo-6-hydroxynicotinic acid (10 g, 45.8 mmol) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate, 1.5-2.0 eq).

  • Add a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, quench with water, and acidify to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain this compound.

Route 2: Protocol

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid [2][3]

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling, slowly pour the reaction mixture into ice water and stir for 2 hours.

  • Collect the precipitated solid by filtration. Dissolve the solid in ethyl acetate (300 mL) and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 5-bromo-6-chloronicotinic acid as a pink solid (10.5 g, 97% yield).

Step 2: Synthesis of Methyl 5-bromo-6-chloronicotinate (Proposed)

  • Dissolve 5-bromo-6-chloronicotinic acid (10 g, 42.3 mmol) in methanol (100 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 3 & 4: Synthesis of this compound

  • Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • To a solution of methyl 5-bromo-6-chloronicotinate in methanol, add the freshly prepared sodium methoxide solution.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and add water.

  • Saponify the ester by adding a solution of sodium hydroxide and heating.

  • Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry.

Senior Application Scientist's Recommendation

For researchers requiring a straightforward and high-yielding synthesis of this compound on a laboratory scale, Route 1 is the recommended approach. The high yield of the initial bromination step and the readily available starting material make it an efficient and cost-effective choice. The subsequent methylation is a standard procedure that can be optimized for high conversion.

Route 2 becomes advantageous when a modular synthesis is desired, allowing for the introduction of various alkoxy groups at the C6 position. While it involves more steps, the high regioselectivity of the nucleophilic substitution step provides excellent control over the final product. This route may also be more amenable to large-scale production where the handling of liquid bromine in Route 1 could pose a greater challenge.

The choice between these routes will ultimately depend on the specific needs of the research program, including scale, cost, available equipment, and the desired level of synthetic flexibility.

References

A Researcher's Comparative Guide to In Vitro Assays for 5-Bromo-6-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-Bromo-6-methoxynicotinic Acid Derivatives

This compound has emerged as a highly valuable scaffold in medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), its structure offers a versatile platform for synthetic modification, enabling the development of novel therapeutic agents.[1][2] The strategic placement of a bromine atom and a methoxy group on the pyridine ring, along with the carboxylic acid moiety, provides multiple points for derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the efficacy and selectivity of new drug candidates targeting a range of diseases.[1]

Derivatives of the broader nicotinic acid family have shown promise in several therapeutic areas, including inflammation, cancer, and neurological disorders.[3][4][5] Specifically, the 5-bromo-6-methoxy substitution pattern presents unique electronic and steric properties that can be exploited to achieve high-affinity interactions with various biological targets. This guide provides a comparative overview of essential in vitro assays to characterize the biological activity of novel this compound derivatives, with a focus on anticancer and anti-inflammatory applications. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and present data in a comparative format to aid researchers in their drug discovery efforts.

I. Assessing Anticancer Activity: A Multi-faceted Approach

The evaluation of anticancer potential requires a suite of assays to move beyond simple cytotoxicity and understand the mechanism of action. Derivatives of nicotinic acid have been investigated as potential anticancer agents, including as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α).[4] Below, we compare three fundamental assays for an initial anticancer screening campaign.

A. Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.[3] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

A lower IC50 value indicates greater cytotoxic potency. This assay is an excellent first-pass screen for identifying compounds that affect cell proliferation or induce cell death. However, it does not distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects, nor does it elucidate the mechanism of cell death.

B. Apoptosis Induction: Annexin V/Propidium Iodide (PI) Staining

To determine if cytotoxicity is mediated by apoptosis (programmed cell death), Annexin V/PI staining followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Cell Treatment: Seed and treat cells with the test compounds at their IC50 concentrations (determined from the MTT assay) for a specified period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

AssayPrincipleEndpoint MeasuredThroughputMechanistic Insight
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.Cell viability/proliferation (IC50).HighLow (general cytotoxicity).
Annexin V/PI Detection of externalized phosphatidylserine and membrane permeability.Percentage of apoptotic vs. necrotic cells.MediumHigh (differentiates apoptosis/necrosis).
Cell Cycle Analysis Staining of DNA with a fluorescent dye to quantify DNA content.Distribution of cells in different phases of the cell cycle (G1, S, G2/M).MediumHigh (identifies cell cycle arrest).
C. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at a specific phase. Analyzing the cell cycle distribution of compound-treated cells can provide valuable mechanistic insights.[6]

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the Annexin V assay. Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of RNA. Stain the cellular DNA with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

II. Probing Anti-inflammatory Activity

Nicotinic acid derivatives have been explored for their anti-inflammatory properties.[3] A common cellular model for in vitro inflammation studies involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), which mimics a bacterial infection and induces a strong inflammatory response.

A. Nitric Oxide (NO) Production: The Griess Assay

Inflammatory stimuli like LPS trigger the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[3]

  • Cell Culture and Stimulation: Plate RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

A reduction in nitrite levels in compound-treated, LPS-stimulated cells compared to the LPS-only control indicates that the compound inhibits NO production. This suggests potential anti-inflammatory activity, possibly through the inhibition of iNOS expression or activity.

B. Pro-inflammatory Cytokine Quantification: ELISA

To further characterize the anti-inflammatory profile, it is crucial to measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.

  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with the test compounds, as described for the Griess assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α or IL-6). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a measurable color change.

  • Data Acquisition and Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

AssayPrincipleEndpoint MeasuredThroughputMechanistic Insight
Griess Assay Colorimetric detection of nitrite, a stable product of nitric oxide.Nitric Oxide (NO) production.HighMedium (indicates iNOS pathway modulation).
Cytokine ELISA Antibody-based detection of specific cytokines.Concentration of specific inflammatory mediators (e.g., TNF-α, IL-6).MediumHigh (specific pathway modulation).

Visualizing Experimental Workflows and Pathways

To better illustrate the relationships between these assays and the biological processes they measure, the following diagrams are provided.

G cluster_0 Anticancer Assay Workflow Start Synthesized Derivatives MTT MTT Assay (Determine IC50) Start->MTT Decision Compound Active? MTT->Decision Apoptosis Annexin V / PI Assay (Mechanism of Death) Decision->Apoptosis Yes CellCycle Cell Cycle Analysis (Mechanism of Action) Decision->CellCycle Yes Inactive Inactive Decision->Inactive No End Lead Candidate Apoptosis->End CellCycle->End

Caption: Workflow for anticancer screening of derivatives.

G cluster_1 Inflammatory Signaling and Assay Targets LPS LPS (Stimulus) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines TNF-α, IL-6 Gene Expression NFkB->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Cytokine_Release Cytokine Release Cytokines->Cytokine_Release Griess Griess Assay (Measures Nitrite) NO->Griess ELISA ELISA (Measures Cytokines) Cytokine_Release->ELISA

Caption: Key targets in LPS-induced inflammation assays.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound derivatives. By employing a logical sequence of assays, researchers can efficiently screen compound libraries for anticancer and anti-inflammatory activities and gain initial insights into their mechanisms of action. Positive hits from these assays would warrant further investigation, including more specific enzyme or receptor binding assays, in vivo efficacy studies, and pharmacokinetic profiling. The versatility of the this compound scaffold suggests that derivatives may have activities beyond those discussed here, and the principles of assay selection and validation outlined can be readily adapted to explore other potential therapeutic applications.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. One such critical intermediate is 5-Bromo-6-methoxynicotinic acid, a key building block in the synthesis of a variety of therapeutic agents. Ensuring its purity is not merely a matter of regulatory compliance but a fundamental prerequisite for the safety, efficacy, and reproducibility of the final drug product. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized this compound, grounded in scientific principles and supported by experimental data.

The Synthetic Landscape and Potential Impurities

A common and direct route to this compound is the electrophilic bromination of 6-methoxynicotinic acid. This reaction, while seemingly straightforward, can give rise to a profile of impurities that can complicate downstream applications and compromise the integrity of the final API.

A likely synthesis approach is the direct bromination of 6-hydroxynicotinic acid, followed by methylation, or the direct bromination of 6-methoxynicotinic acid. For instance, the synthesis of the similar compound 5-bromo-6-hydroxynicotinic acid is achieved by treating 6-hydroxynicotinic acid with bromine in water[1].

Based on this, the primary impurities of concern in the synthesis of this compound include:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of residual 6-methoxynicotinic acid in the final product.

  • Over-brominated Products: The pyridine ring can potentially undergo further bromination, leading to the formation of di-brominated species. Controlling the stoichiometry of the brominating agent is crucial to minimize this[2].

  • Isomeric Impurities: Depending on the reaction conditions, bromination could potentially occur at other positions on the pyridine ring, leading to isomeric impurities.

  • Degradation Products: Harsh reaction or work-up conditions can lead to the degradation of the starting material or product.

The following diagram illustrates the potential synthetic pathway and the emergence of key impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 6-methoxynicotinic_acid 6-methoxynicotinic acid Reaction Electrophilic Bromination 6-methoxynicotinic_acid->Reaction Brominating_agent Brominating Agent (e.g., Br2, NBS) Brominating_agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Starting_Material Unreacted 6-methoxynicotinic acid Reaction->Starting_Material Incomplete reaction Over_brominated Di-brominated nicotinic acids Reaction->Over_brominated Excess brominating agent Isomers Isomeric mono-bromo-6-methoxynicotinic acids Reaction->Isomers Side reactions

Caption: Synthesis of this compound and potential impurities.

A Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable for a moderately polar compound like this compound.

This method provides a robust and reliable means for the routine purity analysis of this compound.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The nonpolar stationary phase provides good retention and separation of the analyte from potential impurities based on hydrophobicity.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analyte and impurities.
Gradient 20% B to 80% B over 20 minutesA gradient elution is crucial for separating compounds with a range of polarities, ensuring the elution of both early-eluting polar impurities and late-eluting nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 260 nmThe aromatic nature of the pyridine ring results in strong UV absorbance, providing high sensitivity. The specific wavelength should be optimized based on the UV spectrum of the compound.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

While the primary RP-HPLC method is often sufficient, certain impurities may co-elute with the main peak. In such cases, alternative HPLC methods can offer different selectivity.

MethodPrincipleWhen to Use
Ion-Pair Chromatography An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase to form a neutral ion pair with the analyte, enhancing its retention on a reversed-phase column.Useful for improving the retention and peak shape of highly polar impurities or when the primary method fails to provide adequate separation.
Mixed-Mode Chromatography Utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.Offers unique selectivity for compounds with both hydrophobic and ionic moieties, potentially resolving complex mixtures of impurities.

The following diagram outlines the general workflow for HPLC-based purity assessment.

G Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Detect Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Analyze

Caption: General workflow for HPLC purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the synthesized this compound and for the identification of impurities.[3]

  • ¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the two aromatic protons and the methoxy protons. The presence of signals corresponding to the starting material (6-methoxynicotinic acid) would indicate an incomplete reaction. The integration of these signals can provide a semi-quantitative measure of purity.

  • ¹³C NMR: The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule. This can be used to confirm the overall carbon framework and to detect the presence of any isomeric impurities that might have very similar ¹H NMR spectra.

Mass Spectrometry (MS): High-Sensitivity Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable technique for the detection and identification of impurities, even at trace levels.[4][5]

  • LC-MS: By coupling the separation power of HPLC with the detection sensitivity and mass information from MS, one can obtain the mass-to-charge ratio (m/z) of the main peak and any co-eluting impurities. This allows for the confident identification of expected impurities (e.g., starting material, over-brominated products) by comparing their measured masses with their calculated exact masses.

  • LC-MS/MS: Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions and analyzing the resulting fragment ions. This fragmentation pattern can be used to confirm the structure of known impurities and to elucidate the structure of unknown impurities.[6]

Purification Strategies: Achieving High Purity

For many research and early-stage development applications, a purity of >98% is often required. If the initial synthesis yields a product of insufficient purity, a purification step is necessary.

Recrystallization: A Time-Tested Purification Technique

Recrystallization is a simple yet highly effective method for purifying solid organic compounds.[7] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For nicotinic acid derivatives, water or aqueous alcohol mixtures are often suitable solvents.

A patent for the purification of nicotinic acid suggests that melting the crude product before recrystallization can help in removing color impurities[8]. Another patent on the purification of nicotinamide highlights the importance of pH control during recrystallization to remove acidic impurities like nicotinic acid[9].

General Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

The following diagram illustrates the decision-making process for selecting the appropriate analytical and purification strategies.

G Start Synthesized 5-Bromo-6- methoxynicotinic acid Purity_Check Assess Purity by HPLC Start->Purity_Check Purity_OK Purity ≥ 98%? Purity_Check->Purity_OK Characterize Characterize by NMR & MS Purity_OK->Characterize Yes Purify Purify by Recrystallization Purity_OK->Purify No End_Pure High Purity Product Characterize->End_Pure Purify->Purity_Check End_Impure Identify Impurities (NMR, LC-MS/MS) Purify->End_Impure

References

A Comparative Guide to Nicotinic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of nicotinic acid (niacin) derivatives, exploring their diverse therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their evaluation. This document moves beyond a simple overview to offer practical, field-proven insights into the selection and assessment of these promising compounds.

Introduction: The Enduring Relevance of a Vitamin B3 Scaffold

Nicotinic acid, a humble B vitamin, has long been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a wide range of lipid parameters has spurred decades of research into its derivatives, seeking to enhance efficacy, improve tolerability, and expand its therapeutic reach. This guide delves into the evolution of nicotinic acid derivatives, comparing their performance across key therapeutic areas and providing the technical details necessary for their rigorous preclinical evaluation.

The Core Mechanism: GPR109A and Beyond

The primary pharmacological effects of many nicotinic acid derivatives are mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis. This cascade ultimately lowers the flux of free fatty acids to the liver, a key substrate for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[2][5]

However, the story is more complex. Evidence suggests that some of nicotinic acid's lipid-modifying effects may be independent of GPR109A and free fatty acid suppression.[6] A significant alternative mechanism is the direct, noncompetitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in hepatic triglyceride synthesis.[5][7][8] This dual mechanism underscores the multifaceted nature of these compounds.

Beyond lipid metabolism, GPR109A is also expressed on various immune cells, including monocytes and macrophages, where its activation can exert potent anti-inflammatory effects.[3][9][10][11] This has opened exciting avenues for the development of nicotinic acid derivatives in inflammatory diseases. Furthermore, emerging research points to the involvement of nicotinic acid and its derivatives in cancer biology, with demonstrated effects on cell survival, apoptosis, and angiogenesis.[12][13][14][15][16]

Comparative Analysis of Nicotinic Acid Derivatives

This section provides a comparative overview of prominent nicotinic acid derivatives across three major therapeutic areas: dyslipidemia, inflammation, and cancer.

Dyslipidemia: The Established and the Evolved

Nicotinic acid derivatives have been most extensively studied and utilized for their lipid-modifying properties.

Derivative Primary Mechanism of Action Key Efficacy Data Noteworthy Features
Nicotinic Acid (Niacin) GPR109A Agonist; DGAT2 InhibitorEC50 for GPR109A activation: ~100 nM[4]; IC50 for DGAT2 inhibition: ~0.1 mM[7][17]Broad-spectrum lipid-lowering effects; use limited by flushing side effect.
Acipimox GPR109A AgonistPotent GPR109A agonist.[18]A derivative with a longer half-life than niacin, aiming to reduce flushing.
MK-1903 & SCH900271 GPR109A AgonistsFull GPR109A agonists that lower FFAs acutely.[6]Novel agonists that, despite potent GPR109A activation, did not show expected lipid-modifying effects in clinical trials, challenging the FFA hypothesis.[6]
Inflammation: A New Frontier

The anti-inflammatory potential of nicotinic acid derivatives is a rapidly growing area of research.

Derivative In Vitro Model Key Efficacy Data Mechanism of Action
Nicotinic Acid LPS-stimulated human monocytesReduced TNF-α, IL-6, and MCP-1 secretion.[9]GPR109A-dependent inhibition of NF-κB signaling.[9]
Isonicotinic Acid Derivative (Compound 5) Human blood cells (ROS production)IC50 = 1.42 µg/mL (eight-fold more potent than ibuprofen).[19]Inhibition of reactive oxygen species (ROS) production.[19]
2-substituted phenyl derivatives LPS/INFγ-stimulated RAW 264.7 macrophagesSignificant inhibition of nitrite production.[20]Inhibition of iNOS and COX-2.[20]
Cancer: Unveiling Novel Cytotoxic Mechanisms

Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.

Derivative Cancer Cell Line IC50 Value (µM) Proposed Mechanism of Action
Compound 5c (Nicotinic acid-based) HCT-15 (Colon)0.098[12]VEGFR-2 inhibition, induction of apoptosis.[12][15]
Compound 5b (Nicotinic acid-based) HCT-15 (Colon)0.134[12]VEGFR-2 inhibition.[12]
Nicotinic acid hydrazones K562 (Leukemia)24.99 - 66.78[12]Not fully elucidated.

Experimental Protocols for Preclinical Evaluation

Rigorous and standardized experimental protocols are paramount for the comparative assessment of nicotinic acid derivatives. The following section details key in vitro and in vivo assays.

In Vitro Assays

This assay determines the potency of a compound in activating the GPR109A receptor.

  • Principle: Measurement of a downstream signaling event, such as the inhibition of forskolin-stimulated cAMP production or the recruitment of β-arrestin.

  • Protocol:

    • Culture cells stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Pre-incubate cells with various concentrations of the test compound.

    • Stimulate cells with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • Calculate the EC50 value from the dose-response curve.

This assay measures the direct inhibitory effect of a compound on the DGAT2 enzyme.

  • Principle: Quantification of the formation of radiolabeled triacylglycerol from diacylglycerol and a radiolabeled fatty acyl-CoA substrate.

  • Protocol:

    • Prepare microsomes from a cell line expressing DGAT2 (e.g., HepG2 cells).

    • Incubate the microsomes with diacylglycerol, [14C]oleoyl-CoA, and varying concentrations of the test compound.

    • Extract the lipids and separate them by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled triacylglycerol using a phosphorimager or scintillation counting.

    • Calculate the IC50 value from the dose-response curve.

This assay assesses the ability of a compound to suppress the inflammatory response in macrophages.

  • Principle: The Griess reaction is used to measure the amount of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

    • Calculate the IC50 value for the inhibition of NO production.

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Principle: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Models

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.

  • Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw swelling by a test compound indicates its anti-inflammatory effect.

  • Protocol:

    • Administer the test compound or vehicle to rats orally or intraperitoneally.

    • After a specified time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

This model is widely used to assess the in vivo anticancer efficacy of a test compound.

  • Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. The effect of the test compound on tumor growth is then monitored.

  • Protocol:

    • Inject a suspension of human cancer cells (e.g., HCT-15) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice according to a predetermined schedule.

    • Measure the tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Molecular Interactions

Understanding the intricate signaling pathways modulated by nicotinic acid derivatives is crucial for rational drug design and for elucidating their full therapeutic potential.

GPR109A Signaling Cascade

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nicotinic_Acid_Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid_Derivative->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: GPR109A signaling pathway in adipocytes.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Anti_Inflammatory_Workflow Start Start: Culture RAW 264.7 Macrophages Pre_treat Pre-treat with Nicotinic Acid Derivative Start->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Griess Assay for NO (IC50 determination) Collect_Supernatant->Griess_Assay ELISA ELISA for TNF-α and IL-6 (Cytokine level quantification) Collect_Supernatant->ELISA

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

Nicotinic acid derivatives represent a versatile chemical scaffold with a rich history and a promising future in drug discovery. While their role in managing dyslipidemia is well-established, their anti-inflammatory and anticancer properties are now coming to the forefront. The comparative data and experimental protocols provided in this guide are intended to empower researchers to explore these exciting new avenues. Future research should focus on developing derivatives with improved selectivity for specific signaling pathways to maximize therapeutic benefit while minimizing side effects. The continued exploration of the complex biology of GPR109A and other potential targets will undoubtedly unlock new therapeutic opportunities for this enduring class of compounds.

References

Safety Operating Guide

5-Bromo-6-methoxynicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Bromo-6-methoxynicotinic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This compound (CAS No. 1186194-46-6) is a halogenated pyridine derivative whose proper disposal is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.[1] This guide provides a comprehensive, technically grounded framework for its disposal, moving beyond simple checklists to explain the chemical principles that inform these critical procedures.

Part 1: Hazard Profile and Regulatory Framework

Before any disposal protocol can be established, a thorough understanding of the compound's hazards and the regulations governing its waste stream is essential.

1.1. Intrinsic Hazards of this compound

This compound is classified as a hazardous substance. Data from its Safety Data Sheet (SDS) and analogous compounds indicate the following primary hazards:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

The presence of a carbon-bromine bond places it in the category of halogenated organic compounds.[3] During thermal decomposition or incomplete combustion, these compounds can potentially form hazardous byproducts, including hydrogen bromide (HBr), a corrosive gas.[4]

1.2. Regulatory Classification: Why This is Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical wastes are deemed hazardous if they are specifically "listed" or if they exhibit certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[5][6]

This compound, as a halogenated organic compound, falls under the broad category of wastes regulated by the EPA.[3][7][8] Disposal of such materials is strictly controlled and must be handled by a licensed hazardous waste management company.[2][9] Improper disposal, such as drain disposal or mixing with non-hazardous trash, is a violation of federal and local regulations and poses a significant environmental risk.[4][9]

Part 2: Disposal Decision Workflow

The appropriate disposal path depends on the quantity of the waste and the context of its generation (e.g., a small spill vs. accumulated bulk waste). The following workflow provides a logical decision-making process.

DisposalWorkflow cluster_solutions For solutions in organic solvents Start Waste Generated (this compound) Decision_Contamination Is the material grossly contaminated or unidentifiable? Start->Decision_Contamination Decision_Spill Is it a small, manageable spill in a controlled area? Neutralize Protocol A: In-Lab Neutralization (for small spills) Decision_Spill->Neutralize Yes Collect_Solid Protocol B: Waste Accumulation (Solid Waste) Decision_Spill->Collect_Solid No (Bulk Waste) Decision_Contamination->Decision_Spill No Decision_Contamination->Collect_Solid Yes Package_Neutralized Package neutralized slurry as solid hazardous waste Neutralize->Package_Neutralized Package_Solid Package solids in a labeled, sealed hazardous waste container Collect_Solid->Package_Solid Collect_Liquid Protocol B: Waste Accumulation (Organic Liquid Waste) Package_Liquid Package liquids in a labeled, sealed hazardous waste container Collect_Liquid->Package_Liquid Disposal Arrange pickup by a licensed hazardous waste disposal contractor for incineration Package_Neutralized->Disposal Package_Solid->Disposal Package_Liquid->Disposal

Caption: Disposal decision workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to detailed, validated protocols is critical for ensuring safety and efficacy in waste handling.

Protocol A: In-Lab Neutralization for Small Spills

This protocol is intended only for small quantities (typically < 5 grams) spilled on a contained surface where the identity of the material is certain. The principle is to convert the carboxylic acid into its corresponding carboxylate salt, which is generally less hazardous and less volatile.[10][11][12]

Materials:

  • Sodium Bicarbonate (NaHCO₃) or a 5% Sodium Hydroxide (NaOH) solution.

  • pH indicator strips.

  • Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), lab coat, safety goggles with side shields.[13]

  • Scoop or brush and dustpan (for solid spills).

  • Absorbent pads (for spills in solvent).

  • Labeled hazardous waste container.

Procedure:

  • Ensure Safety: Cordon off the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[13] Don full PPE.

  • Containment: If the spill is a solid, gently sweep the material into a suitable container (e.g., a beaker). Avoid creating dust. If the spill is a solution, cover it with an inert absorbent material.

  • Neutralization (Causality): Carboxylic acids react with weak bases like sodium bicarbonate to produce a salt, water, and carbon dioxide gas.[10][12] This reaction neutralizes the acidity of the compound.

    • Equation: C₇H₆BrNO₃ + NaHCO₃ → C₇H₅BrNO₃Na + H₂O + CO₂

  • Execution: Slowly and carefully add sodium bicarbonate powder or a 5% sodium hydroxide solution to the contained waste. Add the neutralizing agent in small increments to control the effervescence (release of CO₂ gas).

  • Verification: After the effervescence subsides, create a slurry with a small amount of water (if starting from solid). Test the pH of the slurry using an indicator strip. The target pH is between 6.0 and 8.0. Add more base if the slurry is still acidic.

  • Collection and Disposal: Once neutralized, absorb the resulting slurry with an inert material (e.g., vermiculite or sand). Transfer the absorbed material into a clearly labeled hazardous waste container.[13]

  • Final Disposal: The container should be labeled "Hazardous Waste: Neutralized this compound residue" and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.[13]

Protocol B: Accumulation for Professional Disposal (Incineration)

This is the standard and required method for disposing of bulk quantities of this compound, contaminated materials (e.g., gloves, weighing paper), and solutions in organic solvents. The underlying principle is that high-temperature incineration is the most effective technology for the complete destruction of halogenated organic compounds.[7]

Materials:

  • Designated, sealable, and chemically compatible hazardous waste container (e.g., HDPE pail for solids, glass or HDPE bottle for liquids).

  • Hazardous waste labels.

  • PPE as described in Protocol A.

Procedure:

  • Container Preparation: Obtain a proper hazardous waste container from your EHS department. Ensure it is clean, dry, and in good condition.

  • Labeling (Trustworthiness): Accurate labeling is a critical component of a self-validating and safe disposal system. Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, including:

    • The words "Hazardous Waste."

    • Full chemical name: "this compound."

    • Any other components if it is a mixture (e.g., "in Methanol").

    • Accumulation start date.

    • Hazard characteristics (e.g., "Irritant," "Toxic").

  • Waste Segregation:

    • Solid Waste: Place pure or expired this compound and any contaminated solid materials (gloves, paper towels, etc.) directly into the designated solid waste container.

    • Liquid Waste: If the compound is in an organic solvent, pour the waste solution into a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[11]

  • Arrange for Disposal: Once the container is full or the accumulation time limit is reached (as per your institution's policy), contact your EHS office or a licensed hazardous waste contractor to arrange for pickup.[13]

  • Mechanism of Disposal (Incineration): The contractor will transport the waste to a permitted hazardous waste incineration facility. These facilities operate at extremely high temperatures (e.g., >1100°C) to achieve a destruction and removal efficiency (DRE) of 99.99% or higher for hazardous constituents.[14][15] They are also equipped with advanced air pollution control systems, such as scrubbers, to neutralize acidic gases like HBr that are formed during the combustion of brominated waste.[7]

Part 4: Data Summary and Final Recommendations

ParameterGuideline / InformationSource(s)
CAS Number 1186194-46-6ChemScene[1]
GHS Hazard Codes H302, H315, H319, H335ChemScene
Primary Disposal Method Licensed Hazardous Waste IncinerationEPA, SDS[2][7]
Incineration DRE ≥99.99% for principal organic hazardous constituentsEPA[15]
Spill Neutralization pH Target pH 6.0 - 8.0General Lab Practice
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)EPA[5][6]

Expert Recommendations:

  • Always prioritize waste accumulation for professional incineration as the primary disposal route. In-lab neutralization should be reserved for emergency spill cleanup only.

  • Never dispose of this compound, or materials contaminated with it, in standard trash or down the drain.[4][13]

  • Maintain meticulous records of all hazardous waste generated, including quantities and accumulation dates, to ensure regulatory compliance.

  • When in doubt, always consult your institution's Environmental Health and Safety (EHS) department for guidance.

By adhering to these technically sound and compliant procedures, you contribute to a culture of safety, protect our environment, and uphold the integrity of the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.